Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTBVNSJVPWOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718595 | |
| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-95-5 | |
| Record name | 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a valuable building block in medicinal chemistry, prized for its rigid spirocyclic core which imparts conformational constraint in drug candidates. This technical guide provides a comprehensive overview of its synthesis and characterization, including detailed experimental protocols and tabulated analytical data. The content is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this scaffold in their discovery programs.
Introduction
Spirocyclic scaffolds have gained significant attention in drug discovery due to their unique three-dimensional structures that can lead to improved target selectivity and physicochemical properties.[1] The 1,6-diazaspiro[3.3]heptane core, in particular, offers a rigid framework with two nitrogen atoms that can be functionalized to modulate biological activity and pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective manipulation of the other, making this compound a versatile intermediate for the synthesis of diverse compound libraries.
Synthesis
The synthesis of this compound is typically achieved through a multi-step process. A common approach involves the formation of the diazaspiro[3.3]heptane core followed by the introduction of the Boc protecting group.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from literature procedures.[1][2][3]
Step 1: Formation of 1,6-Diazaspiro[3.3]heptane
A detailed procedure for the formation of the core 1,6-diazaspiro[3.3]heptane was not explicitly found for this specific molecule in the search results. However, a general method involves the cyclocondensation of a 1,3-diamine derivative with a ketone or aldehyde under acidic conditions.[1]
Step 2: Boc Protection of 1,6-Diazaspiro[3.3]heptane
-
To a solution of 1,6-diazaspiro[3.3]heptane in a suitable solvent (e.g., dichloromethane or methanol) at 20 °C under an inert atmosphere, add di-tert-butyl dicarbonate (Boc anhydride) portionwise.
-
Stir the reaction mixture at room temperature for several hours (e.g., 20 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 3: Formation of the Hydrochloride Salt (Optional)
-
Dissolve the purified this compound in a suitable solvent like diethyl ether.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in methanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.[3]
Characterization
The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound hydrochloride[1] |
| Molecular Formula | C₁₀H₁₉ClN₂O₂[1] |
| Molecular Weight | 234.72 g/mol [1] |
| CAS Registry Number | 2089314-86-1[1] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound and its derivatives, as reported in the literature.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum typically shows signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the spirocyclic core appear as multiplets in the range of 3.0-4.5 ppm. For the oxalate salt of a similar compound, signals were observed at δ 4.20 (4H, s), 4.07 (4H, s), 1.31 (9H, s) in D₂O.[3] |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic signal for the carbonyl of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the spirocyclic core typically resonate in the range of 30-60 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. For a related compound, the ESI-MS showed a peak at m/z 199 (M + 1).[3] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the carbonyl group of the Boc protector at approximately 1690-1700 cm⁻¹. |
Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of novel drug candidates. Its rigid structure and bifunctional nature allow for the creation of diverse molecular architectures with potential applications in various therapeutic areas.
Role as a Drug Discovery Scaffold
Caption: Utility of the scaffold in drug discovery.
The spirocyclic core restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its biological target.[1] The two nitrogen atoms provide handles for introducing various substituents to explore the structure-activity relationship (SAR) and optimize drug-like properties such as solubility and metabolic stability.
Conclusion
This compound is a synthetically accessible and highly versatile building block for drug discovery. This guide provides a consolidated resource on its synthesis and characterization, intended to facilitate its application in the development of novel therapeutics. The detailed protocols and tabulated data serve as a practical reference for researchers in the field.
References
Physicochemical Properties of 1-Boc-1,6-diazaspiro[3.3]heptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1,6-diazaspiro[3.3]heptane is a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a conformationally restricted analog of piperazine, it offers a unique three-dimensional architecture that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. The spirocyclic nature of this diamine, where two azetidine rings are joined by a single carbon atom, reduces conformational flexibility, which can lead to enhanced potency and selectivity for biological targets. Furthermore, the introduction of spirocenters is a recognized strategy to increase the sp3 character of a molecule, often improving properties such as solubility and metabolic stability.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Boc-1,6-diazaspiro[3.3]heptane. It details experimental protocols for determining these properties and explores the compound's role as a versatile building block in modern drug design.
Molecular Structure and Chemical Identifiers
-
IUPAC Name: tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
-
Molecular Formula: C₁₀H₁₈N₂O₂
-
Molecular Weight: 198.26 g/mol
-
CAS Number: 1330763-95-5 (for the oxalate salt)
-
Canonical SMILES: C1C(N1C(=O)OC(C)(C)C)C2(CNC2)
Physicochemical Properties
Computed Physicochemical Properties
The following table summarizes computed physicochemical properties for the constitutional isomer, 2-Boc-2,6-diazaspiro[3.3]heptane, which are expected to be similar to the 1-Boc-1,6-diazaspiro[3.3]heptane isomer.
| Property | Value | Source |
| Molecular Weight | 198.26 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 198.136827821 Da | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 245 | PubChem |
Comparative Physicochemical Properties of Related Scaffolds
The following table presents experimental data for related spirocyclic compounds, which can serve as a benchmark for estimating the properties of 1-Boc-1,6-diazaspiro[3.3]heptane. The replacement of a six-membered ring like piperidine with a spiro[3.3]heptane core can influence solubility and metabolic stability.[1]
| Compound | Solubility (µM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ min) |
| N-Benzylpiperidine | 136 | 3.1 | 1.8 | 15 |
Role in Drug Discovery: A Piperazine Bioisostere
Spirocyclic scaffolds such as 1-Boc-1,6-diazaspiro[3.3]heptane are increasingly utilized as bioisosteres for more common heterocyclic motifs like piperazine.[2] Bioisosteric replacement aims to modulate a molecule's properties to enhance its drug-like characteristics. The rigidity of the spiro[3.3]heptane core can improve target binding by reducing the entropic penalty upon binding and allows for a more precise spatial arrangement of functional groups.[1] This can lead to improvements in solubility, metabolic stability, and lipophilicity.[1]
Synthesis
A specific, detailed synthesis protocol for 1-Boc-1,6-diazaspiro[3.3]heptane is not prominently available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the isomeric 2,6-diazaspiro[3.3]heptanes. A common strategy involves the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization to form the spirocyclic core.
A general synthetic workflow is depicted below:
Experimental Protocols
The following sections detail established experimental protocols for determining the key physicochemical properties of pharmaceutical compounds. These methods are applicable to the characterization of 1-Boc-1,6-diazaspiro[3.3]heptane.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for solubility measurement.
-
Preparation: An excess amount of the compound is added to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The resulting suspension is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
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Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: The solubility is reported in units of µg/mL or µM.
Kinetic Solubility (Turbidimetric Method)
This high-throughput method is often used in early drug discovery.
-
Stock Solution: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Titration: Aliquots of the DMSO stock solution are added to an aqueous buffer in a microplate format.
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Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.
-
Calculation: The kinetic solubility is the concentration at which precipitation is first observed.
Lipophilicity (logP and logD) Determination
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.
Shake-Flask Method for logD at pH 7.4
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Solvent System: n-Octanol and an aqueous buffer (pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (or added to the biphasic system).
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then the layers are separated by centrifugation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Acidity Constant (pKa) Determination
The pKa value(s) of a compound determine its ionization state at different pH values, which significantly impacts its solubility, permeability, and target binding.
Potentiometric Titration
-
Sample Preparation: A solution of the compound is prepared in water or a co-solvent system if the aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added). For diamines like 1,6-diazaspiro[3.3]heptane, two pKa values corresponding to the two nitrogen atoms would be expected.
Stability
The chemical and metabolic stability of a drug candidate are crucial for its development. While specific stability data for 1-Boc-1,6-diazaspiro[3.3]heptane is not available, spirocyclic scaffolds are generally considered to have improved metabolic stability compared to more flexible or aromatic systems.[1] The Boc-protecting group is generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[2]
Conclusion
1-Boc-1,6-diazaspiro[3.3]heptane represents a valuable building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure offers a compelling alternative to traditional heterocyclic scaffolds, with the potential to confer improved physicochemical and pharmacokinetic properties. While direct experimental data for this specific compound is sparse in the public literature, this guide provides a framework for its characterization based on the properties of related compounds and established experimental protocols. Researchers and drug development professionals are encouraged to utilize these methodologies to fully elucidate the properties of 1-Boc-1,6-diazaspiro[3.3]heptane and its derivatives to unlock their full potential in medicinal chemistry.
References
Technical Guide: Spectroscopic Analysis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a spirocyclic diamine derivative featuring a protected nitrogen atom within a rigid bicyclic framework. Such scaffolds are of significant interest in medicinal chemistry due to their potential to explore novel chemical space and serve as bioisosteres for more common ring systems. The precise characterization of these molecules is paramount for their application in drug discovery and development. This guide outlines the key spectroscopic techniques used for the structural elucidation and quality control of this class of compounds.
Compound Identification
While experimental spectra for the title compound are not available, its identity is established through its hydrochloride salt.
Table 1: Chemical Identity of this compound Hydrochloride
| Property | Value |
| IUPAC Name | This compound;hydrochloride |
| Molecular Formula | C₁₀H₁₉ClN₂O₂ |
| Molecular Weight | 234.72 g/mol |
| CAS Number | 2089314-86-1 |
| Structure | (Structure inferred from name) |
Spectral Data of a Structural Isomer: Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
To provide a relevant spectroscopic reference, the following tables summarize the data for the structural isomer, Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, in its oxalate salt form. This data is sourced from the supporting information of a peer-reviewed publication and provides insight into the expected spectral features for this class of diazaspiro[3.3]heptanes.
Table 2: ¹H NMR Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 4.90 | s | 2H | NH₂⁺ |
| 4.20 | s | 4H | CH₂ (azetidine ring) |
| 4.09 | s | 4H | CH₂ (azetidine ring) |
| 1.42 | s | 9H | C(CH₃)₃ |
Solvent: CD₃OD, Spectrometer Frequency: 300 MHz
Table 3: ¹³C NMR Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate
| Chemical Shift (δ ppm) | Assignment |
| 168.9 | C=O (oxalate) |
| 157.7 | C=O (Boc) |
| 81.3 | C (CH₃)₃ |
| 59.9 (br) | C H₂ (azetidine ring) |
| 56.3 | C H₂ (azetidine ring) |
| 36.7 | Spirocyclic Carbon |
| 28.6 | C(C H₃)₃ |
Solvent: CD₃OD, Spectrometer Frequency: 101 MHz
Table 4: IR and HRMS Data for 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate
| Technique | Data |
| IR (neat, cm⁻¹) | 3243, 2967, 2879, 2689, 2497, 1759, 1692, 1634, 1596, 1400, 1364, 1332, 1255, 1164, 1146, 1092, 856, 764, 721 |
| HRMS (ESI) | Calculated for C₁₀H₁₉N₂O₂ (M⁺): 199.1441; Found: 199.1442 |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[1]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
For ¹H NMR, the spectral width is set from approximately -2 to 12 ppm. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from approximately 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
A background spectrum of the empty, clean ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[3][4][5]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
-
Instrumentation and Data Acquisition (e.g., Electrospray Ionization - ESI):
-
The analysis is performed on a mass spectrometer, which can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).[6][7][8]
-
The sample solution is introduced into the ion source, typically via direct infusion or through an LC column, at a low flow rate (e.g., 5-10 µL/min).[9]
-
The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized to achieve stable ionization and maximal signal intensity.
-
Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated using a known standard to ensure high mass accuracy.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. rsc.org [rsc.org]
In-Depth Technical Guide to the Conformational Analysis of the 2,6-Diazaspiro[3.3]heptane Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. Understanding the conformational landscape of this unique ring system is paramount for its effective application in drug design and development. This technical guide provides a comprehensive overview of the conformational analysis of the 2,6-diazaspiro[3.3]heptane core, detailing its inherent structural features and the methodologies employed for its characterization. This document synthesizes findings from computational studies and experimental data to offer a detailed perspective on the geometry, puckering, and dynamic behavior of this important heterocyclic system.
Introduction to the 2,6-Diazaspiro[3.3]heptane Ring System
The 2,6-diazaspiro[3.3]heptane ring system is a spirocyclic heteroalkane characterized by two azetidine rings fused at a central quaternary carbon atom. This arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry, making it an attractive surrogate for more flexible cyclic amines like piperazine in drug discovery.[1] Its unique structure allows for precise vectorization of substituents, which can significantly impact a molecule's binding affinity and selectivity for its biological target.
The conformational rigidity of the 2,6-diazaspiro[3.3]heptane scaffold is a key attribute, offering a predictable and constrained presentation of chemical functionalities.[2] This guide delves into the specific conformational preferences of this ring system, exploring the subtle yet significant puckering of the azetidine rings and the overall molecular geometry.
Conformational Landscape: Puckering of the Azetidine Rings
The conformational flexibility of the 2,6-diazaspiro[3.3]heptane ring system is primarily dictated by the puckering of its two constituent azetidine rings. Unlike the more flexible cyclohexane ring, which can adopt distinct chair, boat, and twist-boat conformations, the four-membered azetidine rings of the diazaspiro[3.3]heptane core exhibit more subtle puckering.
Computational studies on the related carbocyclic spiro[3.3]heptane system have indicated the presence of distinct ring-puckered conformers. This puckering is crucial as it influences the spatial orientation of substituents attached to the nitrogen and carbon atoms of the rings. The inherent strain of the four-membered rings limits the extent of this puckering, resulting in a relatively rigid overall structure.
The logical relationship for understanding the conformational possibilities can be visualized as follows:
References
The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated the drug discovery landscape. In this "escape from flatland," spirocyclic scaffolds have emerged as a powerful and increasingly utilized structural motif. Defined by two rings sharing a single common atom, these inherently three-dimensional structures offer a unique set of advantages that address many of the challenges encountered in modern drug development. This in-depth technical guide explores the pivotal role of spirocyclic scaffolds, detailing their strategic application, synthesis, and evaluation in the context of contemporary drug discovery.
The Spirocyclic Advantage: Navigating Chemical Space with Three-Dimensionality
The introduction of a spiro center imparts a rigid, three-dimensional geometry to a molecule, a stark contrast to the planarity of many traditional pharmacophores.[1][2] This fundamental structural feature underpins the numerous benefits observed with spirocyclic compounds:
-
Enhanced Target Binding and Potency: The rigid nature of spirocycles reduces the conformational entropy penalty upon binding to a biological target, often leading to higher binding affinity and potency.[3][4] The well-defined spatial arrangement of substituents, or "exit vectors," allows for precise and optimized interactions with the target's binding pocket.[5]
-
Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons in spirocyclic compounds generally correlates with improved physicochemical properties.[6][7] This often translates to increased aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter, aromatic counterparts.[1][7] The modulation of these properties is a critical aspect of optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Selectivity: The conformational constraint imposed by the spirocyclic core can lead to a more specific interaction with the intended target, reducing off-target effects and improving the overall safety profile of a drug candidate.[6][8]
-
Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up new areas of chemical space, providing opportunities for the discovery of first-in-class medicines and the generation of novel intellectual property.[9]
Despite these advantages, the synthesis of complex spirocycles can be challenging due to the creation of a quaternary center and the need for stereochemical control.[1][10] However, recent advancements in synthetic methodologies are making these valuable scaffolds more accessible to medicinal chemists.[11][12]
Applications of Spirocyclic Scaffolds in Drug Discovery: Case Studies
The versatility of spirocyclic scaffolds is evident in their successful application across a wide range of biological targets, from enzymes to G protein-coupled receptors (GPCRs). The following sections highlight key examples of spirocyclic compounds that are either approved drugs or have shown significant promise in clinical development.
Enzyme Inhibitors
Spirocycles have been effectively incorporated into the design of inhibitors for various enzyme classes, demonstrating their ability to impart potency and desirable drug-like properties.
Spiropyrimidinetriones are a novel class of antibacterial agents that inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][13] ETX0914 (Zoliflodacin), a prominent example, has been evaluated in clinical trials for the treatment of gonorrhea.[1][14] The spirocyclic core is a key feature of this class of inhibitors.
| Compound | Target | Organism | MIC (mg/L) | Reference |
| ETX0914 (Zoliflodacin) | DNA Gyrase | Neisseria gonorrhoeae | MIC50: 0.064, MIC90: 0.125 | [15] |
| Compound 33e | DNA Gyrase | Staphylococcus aureus (MRSA) | 0.125 | [1] |
| Compound 22 | DNA Gyrase | Mycobacterium tuberculosis | 1.7 - 5.2 µM | [16] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Spirocyclic scaffolds have been utilized to design potent and brain-penetrant BACE1 inhibitors. Verubecestat (MK-8931) is a notable example that progressed to late-stage clinical trials.[8][17] The spirocyclic core helps to position the key pharmacophoric elements for optimal interaction with the enzyme's active site.
| Compound | Target | IC50 (nM) | Cell-based Activity (IC50, nM) | Reference |
| Verubecestat (MK-8931) | BACE1 | 11 | - | [18] |
| Sulfamide 14g | BACE1 | - | 100 | [10] |
| (S)-16 | BACE1 | - | 8.6 | [19] |
| (R)-41 | BACE1 | - | 0.16 | [19] |
The HCV NS3/4a protease is a crucial enzyme for viral replication. MK-8831 is a novel, pan-genotypic HCV NS3/4a protease inhibitor that features a unique spiro-proline macrocyclic scaffold.[7][17][20] This rigidified structure contributes to its broad activity against different HCV genotypes and resistant variants.
| Compound | Genotype | EC50 (nM) | Reference |
| MK-8831 | 1a | 0.2 | [7] |
| 1b | 0.2 | [7] | |
| 2a | 0.8 | [7] | |
| 3a | 1.1 | [7] |
EC50 represents the half-maximal effective concentration in a replicon assay.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in the RAS-MAPK signaling pathway, a key pathway in cancer.[12][21] Allosteric inhibitors that stabilize an auto-inhibited conformation of SHP2 have been developed, with spirocyclic scaffolds playing a crucial role in achieving potency and selectivity. SHP099 is a well-characterized allosteric SHP2 inhibitor.[22][23]
| Compound | Target | IC50 (µM) | Reference |
| SHP099 | SHP2 | 0.070 | [11] |
| SHP389 | SHP2 | - | [21] |
| TK-453 | SHP2 | 0.023 | [20] |
G Protein-Coupled Receptor (GPCR) Ligands
Spirocyclic scaffolds are considered privileged structures for GPCR ligands, offering a rigid framework to present pharmacophoric groups in a defined orientation for interaction with the complex transmembrane binding sites of these receptors.[1]
The NK1 receptor is a target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. Rolapitant is an approved NK1 receptor antagonist that incorporates a spiro-piperidine moiety.[20][24]
The ghrelin receptor is involved in the regulation of appetite and metabolism. Spirocyclic compounds have been developed as both agonists and inverse agonists for this receptor. Anamorelin is an example of a ghrelin receptor agonist.[25]
Other Targets
The androgen receptor (AR) is a key target in the treatment of prostate cancer. Apalutamide is a second-generation nonsteroidal AR antagonist that features a spirocyclic thiohydantoin core.[19][26] This compound has demonstrated significant clinical efficacy.
| Compound | Target | IC50 (nM) | Reference |
| Apalutamide (ARN-509) | Androgen Receptor | 16 | [26] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of spirocyclic compounds.
Synthesis of Spirocyclic Scaffolds
The synthesis of spirocyclic compounds often requires specialized strategies to construct the sterically demanding quaternary spiro-center. Common approaches include:
-
Intramolecular Cyclization: This is a widely used method where a linear precursor containing two reactive functionalities undergoes an intramolecular reaction to form the second ring at the spiro-center.
-
Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of complex spirocyclic systems, including macrocycles.[27]
-
[3+2] and [4+2] Cycloadditions: These reactions can be used to construct one of the rings of the spirocycle in a stereocontrolled manner.
-
Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of spirocyclic frameworks.
General Protocol for Spirocyclization using 1,3-Dibromo-2,2-dimethoxypropane: [28]
This protocol describes a general procedure for the synthesis of spirocyclopropanone ketals from active methylene compounds.
-
Enolate Formation: To a solution of the active methylene compound (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Spirocyclization: Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents) in the same solvent to the enolate solution at room temperature. Stir the reaction mixture for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired spirocyclic compound.
Biological Assays
The biological evaluation of spirocyclic compounds involves a range of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the inhibitory activity of the compound.
This is a fluorescence resonance energy transfer (FRET) based assay to measure BACE1 activity.
-
Reagent Preparation: Prepare a BACE1 enzyme solution, a FRET-based peptide substrate, and the test compound in an appropriate assay buffer.
-
Reaction Initiation: In a microplate, combine the BACE1 enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the FRET substrate.
-
Fluorescence Measurement: The fluorescence is monitored over time. Cleavage of the substrate by BACE1 separates the FRET pair, resulting in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is calculated from the change in fluorescence, and the IC50 value of the inhibitor is determined.
This assay measures the phosphatase activity of SHP2 using a fluorogenic substrate.
-
Enzyme Activation: For full-length SHP2, the enzyme is pre-incubated with a phosphopeptide to relieve autoinhibition and activate the enzyme.
-
Inhibition Reaction: The activated SHP2 is incubated with the test compound at various concentrations.
-
Substrate Addition: A fluorogenic phosphatase substrate (e.g., DiFMUP) is added to initiate the reaction.
-
Fluorescence Detection: The dephosphorylation of the substrate by SHP2 generates a fluorescent product, which is measured using a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.
-
Preparation: Prepare a source of androgen receptor (e.g., from rat prostate cytosol or recombinant protein).
-
Competition Reaction: Incubate the androgen receptor with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound from the free radioligand using methods such as hydroxylapatite precipitation or filter binding.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 value is determined from the competition curve.
This assay measures the ability of a compound to modulate GPCR activity by monitoring changes in intracellular calcium levels.
-
Cell Loading: Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (agonist or antagonist) is added to the cells.
-
Stimulation: For antagonist testing, the cells are subsequently stimulated with a known agonist.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader or a flow cytometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the role of spirocyclic scaffolds in drug discovery.
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by spirocyclic compounds.
Experimental Workflows
The following diagrams outline typical experimental workflows in the discovery and evaluation of spirocyclic drug candidates.
Conclusion
Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's armamentarium. Their inherent three-dimensionality provides a powerful strategy to overcome the limitations of traditional flat molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to advance, the accessibility and application of these unique structural motifs are expected to grow, paving the way for the discovery of the next generation of innovative medicines. The examples and protocols outlined in this guide serve as a testament to the significant and expanding role of spirocyclic scaffolds in the future of drug discovery.
References
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- 7. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verubecestat | ALZFORUM [alzforum.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. journals.asm.org [journals.asm.org]
- 17. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Series of Spiropyrimidinetriones that Enhances DNA Cleavage Mediated by Mycobacterium tuberculosis Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
The Ascendance of Diazaspiro[3.3]heptanes: A Rigid Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emergence of Diazaspiro[3.3]heptanes as Superior Surrogates for Piperazine in Medicinal Chemistry.
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability. However, its inherent conformational flexibility can be a double-edged sword, sometimes leading to suboptimal target engagement and off-target effects. In the relentless pursuit of more potent and selective drug candidates, a promising alternative has emerged: the 2,6-diazaspiro[3.3]heptane core. This rigid, three-dimensional structure offers a compelling set of advantages, positioning it as a superior surrogate for piperazine in a growing number of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diazaspiro[3.3]heptanes, equipping researchers with the knowledge to leverage this innovative scaffold in their drug discovery programs.
Physicochemical Properties: A Comparative Analysis
One of the most significant advantages of substituting a piperazine with a diazaspiro[3.3]heptane is the impact on key physicochemical properties that govern a drug's pharmacokinetic and pharmacodynamic profile. The rigid spirocyclic nature of the diazaspiro[3.3]heptane core imparts a more defined three-dimensional geometry compared to the flexible chair and boat conformations of piperazine.[1] This rigidity can lead to a more pre-organized conformation for binding to a biological target, potentially increasing potency and selectivity.[1]
A critical parameter in drug design is lipophilicity, often measured as logP or logD. Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold can lead to a decrease in lipophilicity. This phenomenon is attributed to the increased basicity of the nitrogen atoms in the diazaspiro[3.3]heptane ring system.[2] The nitrogen atoms in a 2,6-diazaspiro[3.3]heptane are γ to each other, which reduces the inductive electron-withdrawing effect compared to the β-positioning in piperazine, resulting in a higher pKa.[2] This increased basicity can lead to a lower distribution coefficient (logD) at physiological pH, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[2]
| Compound | Structure | cLogP | pKa | Aqueous Solubility (µM) | Reference |
| N-Phenylpiperazine | 1.89 | 7.8 | 5,000 | [3] | |
| 2-Phenyl-2,6-diazaspiro[3.3]heptane | ![]() | 1.54 | 9.2 | 12,000 | [3] |
| Olaparib (piperazine-containing) | 1.5 | 7.4 | 130 | [2] | |
| Olaparib analog (diazaspiro[3.3]heptane-containing) | ![]() | 0.5 | 8.8 | >200 | [2] |
Synthesis of Diazaspiro[3.3]heptanes: A Practical Approach
The accessibility of the diazaspiro[3.3]heptane core is crucial for its widespread adoption in drug discovery. Several synthetic routes have been developed, with a common and efficient method involving the reductive amination of a key aldehyde intermediate, followed by an intramolecular cyclization. A representative protocol for the synthesis of a monoprotected 2,6-diazaspiro[3.3]heptane is detailed below.
Experimental Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol outlines a common route to a versatile, mono-protected diazaspiro[3.3]heptane building block, which can then be further functionalized.
Step 1: Synthesis of (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol
To a suspension of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane in diethyl ether at 0°C, a solution of hydrobromic acid (approximately 33% in acetic acid) in diethyl ether is added dropwise.[4] The reaction mixture is warmed to room temperature and stirred for 30 minutes.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified.
Step 2: Synthesis of 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane
The dibromide intermediate from the previous step is dissolved in acetonitrile. Benzylamine and diisopropylethylamine (DIPEA) are added, and the reaction mixture is heated to reflux for 3 days.[4] After cooling, the solution is concentrated, and the residue is partitioned between dichloromethane and 1 M NaOH.[4] The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.[4]
Step 3: Synthesis of tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate
The benzyl azetidine is dissolved in methanol, and palladium on charcoal (10%) is added.[4] The mixture is stirred under a hydrogen atmosphere at 45°C.[4] After completion of the debenzylation, the catalyst is filtered off, and the filtrate is concentrated. The resulting amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.
Applications in Drug Discovery: Case Studies
The unique structural and physicochemical properties of diazaspiro[3.3]heptanes have led to their successful application in various drug discovery programs, particularly in oncology and neuroscience.
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain cancers.[5][6] The replacement of the piperazine moiety in the PARP-1 inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in an analog with retained potency and improved selectivity within the PARP family.[2]
Sigma-2 (σ2) Receptor Ligands
The σ2 receptor is overexpressed in a variety of tumor cells and is a promising target for cancer therapy and imaging.[7][8] The substitution of a piperazine with a diazaspiro[3.3]heptane in a series of σ2 receptor ligands was investigated. While this substitution led to a reduction in affinity for the σ2 receptor, it highlighted the significant impact of the scaffold on ligand-receptor interactions and provided valuable structure-activity relationship (SAR) data.[9]
Key Experimental Protocols in Detail
To facilitate the integration of diazaspiro[3.3]heptanes into drug discovery workflows, detailed protocols for their synthesis and biological evaluation are essential.
General Procedure for the Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization
This two-step procedure is a versatile method for preparing a range of N-substituted 2,6-diazaspiro[3.3]heptanes.[10]
-
Reductive Amination: To a solution of (1-benzyl-3-chloromethylazetidin-3-yl)methanol in dichloromethane, add the primary amine (1 equivalent) and acetic acid (1 equivalent). Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried, and concentrated to give the crude secondary amine.
-
Intramolecular Cyclization: Dissolve the crude secondary amine in tetrahydrofuran (THF). Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) and heat the reaction at 70°C in a sealed tube for 90 minutes.[10] Add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.[10] After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
PARP-1 Inhibition Assay: A Chemiluminescent Protocol
This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of PARP-1.[6][11]
-
Plate Coating: Coat a 96-well plate with histone proteins by incubating a histone solution in the wells overnight at 4°C.[11]
-
Blocking: Wash the plate with PBST buffer and then block the wells with a blocking buffer for at least 90 minutes at room temperature.[6]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., the diazaspiro[3.3]heptane-containing molecule) and a known PARP-1 inhibitor as a positive control (e.g., olaparib).
-
Enzymatic Reaction: To the washed plate, add the test inhibitor or vehicle control, followed by a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.[6] Incubate the plate at room temperature for 1 hour.[6]
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.[6] After washing, add a chemiluminescent HRP substrate.[6]
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The inhibitory activity is determined by the reduction in the chemiluminescent signal.
Conclusion
Diazaspiro[3.3]heptanes represent a significant advancement in scaffold design for medicinal chemistry. Their rigid, three-dimensional structure and favorable physicochemical properties offer a compelling alternative to the traditional piperazine ring. By providing a pre-organized conformation for target binding and often improving properties such as aqueous solubility, this scaffold has the potential to unlock new avenues for the development of more potent, selective, and effective therapeutics. The synthetic accessibility and demonstrated success in various drug discovery programs underscore the growing importance of diazaspiro[3.3]heptanes as a key building block in the modern medicinal chemist's toolbox. As research in this area continues to expand, we can anticipate the emergence of a new generation of innovative medicines built upon this remarkable spirocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. bpsbioscience.com [bpsbioscience.com]
Exploring the Chemical Space of Functionalized 2,6-Diazaspiro[3.3]heptanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to improved pharmacological properties compared to more flexible diamine counterparts, such as piperazine. This guide provides an in-depth exploration of the synthesis, functionalization, and biological applications of this valuable core, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Synthesis of the 2,6-Diazaspiro[3.3]heptane Core
The construction of the sterically demanding spirocyclic core of 2,6-diazaspiro[3.3]heptane has been approached through several synthetic strategies. A common and effective method involves the reductive amination of a readily available aldehyde with a primary amine, followed by intramolecular cyclization.
A practical route starts from a chloroester, which is reduced and then oxidized to afford a key aldehyde intermediate. This aldehyde undergoes reductive amination with various anilines and primary amines. The subsequent cyclization to the bisazetidine is typically achieved in the presence of a base.[1] Alternative approaches have also been explored, including those starting from azetidinone precursors.[1]
Functionalization of the 2,6-Diazaspiro[3.3]heptane Core
The two secondary amine groups of the 2,6-diazaspiro[3.3]heptane core provide convenient handles for a wide range of functionalization reactions, allowing for the exploration of diverse chemical space.
N-Arylation and N-Alkylation
The nitrogen atoms can be readily functionalized through standard N-arylation and N-alkylation reactions. Palladium-catalyzed C-N cross-coupling reactions are effective for introducing aryl substituents.[2] Alkylation can be achieved with various alkyl halides. A notable challenge is the selective mono-functionalization of the symmetric diamine.
Mono-N-Protection for Asymmetric Functionalization
To enable the synthesis of unsymmetrically substituted 2,6-diazaspiro[3.3]heptanes, selective mono-protection of one of the nitrogen atoms is crucial. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy. A general and efficient one-pot protocol for the selective mono-Boc protection of diamines involves the use of an HCl source, such as trimethylsilyl chloride (Me3SiCl) or thionyl chloride (SOCl2), to protonate one amine, allowing the other to be selectively protected.[3][4]
Asymmetric Synthesis of Substituted Derivatives
The development of asymmetric syntheses of substituted 2,6-diazaspiro[3.3]heptanes has opened avenues for creating chiral molecules with defined stereochemistry. One successful methodology involves the highly diastereoselective addition of a 3-azetidinecarboxylate anion to a chiral Davis-Ellman imine, affording enantiomerically and diastereomerically pure 1-substituted 2,6-diazaspiro[3.3]heptanes with differentially protected amines.[5]
Physicochemical Properties of Functionalized 2,6-Diazaspiro[3.3]heptanes
A key driver for the use of the 2,6-diazaspiro[3.3]heptane scaffold in drug discovery is its favorable impact on physicochemical properties, particularly lipophilicity.
Reduction in Lipophilicity
Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core generally leads to a reduction in lipophilicity, as measured by the distribution coefficient (logD). This is a desirable attribute in drug design, as lower lipophilicity can lead to improved solubility, reduced metabolic liability, and better overall pharmacokinetic profiles. The magnitude of this effect can be influenced by the nature of the substituents on the nitrogen atoms.[6]
Table 1: Comparison of Lipophilicity (logD7.4) for Piperazine and 2,6-Diazaspiro[3.3]heptane Analogs [6]
| Parent Piperazine Derivative | logD7.4 of Piperazine Analog | 2,6-Diazaspiro[3.3]heptane Analog | logD7.4 of Spiro Analog | ΔlogD7.4 |
| GPR119 Agonist | Not Reported | 21b | Not Reported, but noted reduction | -0.3 |
| Neutral Amide Series (average) | Not Reported | N/A | Not Reported | -0.15 ± 0.33 |
| Basic Alkyl/Aryl Amine Series | Not Reported | N/A | Not Reported | -0.80 |
Biological Applications and Activities
Functionalized 2,6-diazaspiro[3.3]heptanes have been investigated as modulators of various biological targets, demonstrating their potential as scaffolds for the development of novel therapeutics.
Sigma-2 (σ2) Receptor Ligands
The 2,6-diazaspiro[3.3]heptane core has been employed as a piperazine isostere in the design of selective ligands for the sigma-2 (σ2) receptor, a protein implicated in cancer and neurodegenerative diseases. While direct replacement of a piperazine with the spirocyclic core in some chemotypes led to a reduction in affinity for the σ2 receptor, it highlighted the nuanced structure-activity relationships of this scaffold.[2]
Table 2: Binding Affinities of 2,6-Diazaspiro[3.3]heptane-based Ligands for σ1 and σ2 Receptors [2]
| Compound | R | Ki (σ1, nM) | Ki (σ2, nM) |
| 1 (Piperazine analog) | H | 148 ± 20 | 1.8 ± 0.2 |
| 2n | 2,6-diazaspiro[3.3]heptane | 114 ± 10 | 48 ± 4 |
GPR119 Agonists
The 2,6-diazaspiro[3.3]heptane moiety has been incorporated into agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity. In this context, the spirocyclic core contributed to a reduction in lipophilicity.[6]
Signaling Pathways
Understanding the downstream signaling pathways of the biological targets modulated by 2,6-diazaspiro[3.3]heptane derivatives is crucial for elucidating their mechanism of action.
Sigma-2 (σ2) Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is involved in cellular processes such as calcium signaling and cell proliferation. Its signaling is complex and can involve interactions with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR). Activation of this pathway can influence downstream effectors like protein kinase C (PKC) and Raf, ultimately impacting gene transcription and cell survival.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which potentiates glucose-stimulated insulin secretion in pancreatic β-cells and the release of incretin hormones like GLP-1 from enteroendocrine cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and functionalization of 2,6-diazaspiro[3.3]heptanes.
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
-
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
-
Step 2: Cyclization
-
Dissolve the product from Step 1 (1 equivalent) in tetrahydrofuran (THF).
-
Add potassium tert-butoxide (t-BuOK, 2.2 equivalents, 1.0 M solution in THF) to the stirred solution.
-
Heat the reaction mixture at 70 °C in a sealed tube.
-
After 90 minutes, add an additional 1 equivalent of t-BuOK and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
-
General Procedure for Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane[4][7]
-
Dissolve 2,6-diazaspiro[3.3]heptane (1 equivalent) in anhydrous methanol at 0 °C.
-
Slowly add trimethylsilyl chloride (Me3SiCl, 1 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-Boc-protected 2,6-diazaspiro[3.3]heptane.
Synthetic Strategy Workflow
The choice of synthetic route for a functionalized 2,6-diazaspiro[3.3]heptane derivative depends on the desired substitution pattern. The following workflow illustrates a decision-making process for synthesizing symmetrically and unsymmetrically disubstituted analogs.
Conclusion
The 2,6-diazaspiro[3.3]heptane core represents a valuable and increasingly popular scaffold in drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional diamines like piperazine. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of functionalized derivatives, enabling the systematic exploration of its chemical space. As our understanding of the biological implications of this scaffold continues to grow, it is poised to play an even more significant role in the development of next-generation therapeutics.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Spiro[3.3]heptanes: A Technical Guide to Novel Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can unlock new biological space and improve the properties of drug candidates is a perpetual driving force in medicinal chemistry. In recent years, spiro[3.3]heptanes have emerged as a particularly promising class of building blocks. Their rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic systems, enabling a more precise and potent interaction with biological targets. This in-depth technical guide explores the discovery and development of novel spiro[3.3]heptane building blocks, providing a comprehensive overview of their synthesis, physicochemical properties, and applications in drug discovery, with a focus on their role as bioisosteres and components of targeted therapies.
The Spiro[3.3]heptane Core: A Gateway to Three-Dimensionality
The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane rings sharing a single carbon atom, provides a rigid and well-defined three-dimensional geometry. This inherent rigidity is a key attribute that allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for protein targets. Furthermore, the saturated nature of the spiro[3.3]heptane core often imparts favorable physicochemical properties to molecules, such as increased solubility and metabolic stability, and a lower potential for off-target toxicity compared to their aromatic counterparts.
Physicochemical Properties of Spiro[3.3]heptane Building Blocks
The introduction of substituents, particularly fluorine atoms, can significantly modulate the physicochemical properties of spiro[3.3]heptane building blocks. Understanding these effects is crucial for rational drug design. The acidity (pKa) and lipophilicity (logP) are key parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Class | Substituent (R) | pKa (Carboxylic Acid) | pKa (Amine Hydrochloride) | logP (Amide Derivative) | Reference |
| 6-Substituted Spiro[3.3]heptane | -H | 4.89 | 10.78 | 1.34 | [1] |
| -F | 4.69 | 10.38 | 0.87 | [1][2] | |
| -F2 | 4.40 | 9.86 | 1.04 | [1] | |
| -CF3 | 3.97 | 9.38 | 1.63 | [1][3] | |
| Cyclohexane | -H | 4.90 | 10.64 | 1.29 | [1] |
| Cycloheptane | -H | 4.98 | 10.74 | 1.63 | [1] |
Table 1: Physicochemical Properties of Selected Spiro[3.3]heptane Derivatives and Acyclic Analogs. This table summarizes the experimentally determined pKa and logP values for various 6-substituted spiro[3.3]heptane derivatives, highlighting the impact of fluorination on these key physicochemical parameters.[1][2][3]
Synthetic Strategies for Novel Spiro[3.3]heptane Building Blocks
The development of efficient and scalable synthetic routes to functionalized spiro[3.3]heptanes has been a critical enabler of their widespread adoption in drug discovery. Several key strategies have emerged, allowing for the preparation of a diverse range of mono- and di-functionalized building blocks.
Intramolecular Cyclization of Dibromoalkanes
A common and effective method for constructing the spiro[3.3]heptane core involves the intramolecular cyclization of 1,1-bis(bromomethyl)cyclobutane derivatives. This approach provides access to a variety of functionalized spiro[3.3]heptanes.
Figure 1: General workflow for the synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid.
Synthesis of Heterocyclic Spiro[3.3]heptanes
The incorporation of heteroatoms, such as nitrogen and oxygen, into the spiro[3.3]heptane framework yields valuable building blocks that can serve as bioisosteres for common heterocycles like piperazine and morpholine.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key spiro[3.3]heptane building blocks.
Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid
Step 1: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. This key intermediate is synthesized from a commercially available cyclobutanone derivative in a five-step sequence.[1]
Step 2: Intramolecular Cyclization to form Diethyl 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylate. To a solution of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in a suitable solvent, diethyl malonate and a base (e.g., sodium hydride) are added. The reaction mixture is stirred at an elevated temperature to facilitate the intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the diester.[1]
Step 3: Saponification to 6-(Trifluoromethyl)spiro[3.3]heptane-2,2-dicarboxylic Acid. The diethyl ester is hydrolyzed using a strong base, such as sodium hydroxide, in a mixture of water and an alcohol (e.g., ethanol or methanol) at reflux. After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the dicarboxylic acid, which is then collected by filtration.[1]
Step 4: Thermal Decarboxylation to 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic Acid. The dicarboxylic acid is heated at a high temperature (typically above its melting point) to induce thermal decarboxylation. The reaction is monitored by the evolution of carbon dioxide. The resulting crude carboxylic acid is then purified by recrystallization or column chromatography to afford the final product.[1]
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane. This starting material can be synthesized from tribromoneopentyl alcohol by treatment with sodium hydroxide under Schotten-Baumann conditions, followed by distillation.[4]
Step 2: Intramolecular Cyclization with an Amine. 3,3-bis(bromomethyl)oxetane is reacted with a suitable amine, such as 2-fluoro-4-nitroaniline, in the presence of a base like sodium hydroxide in a high-boiling solvent such as sulfolane. The reaction mixture is heated to promote the intramolecular cyclization, forming the azetidine ring of the spirocycle. The product is then isolated and purified.[4]
Applications in Drug Discovery: Bioisosterism and Beyond
The unique structural features of spiro[3.3]heptanes have made them attractive bioisosteres for commonly used aromatic and saturated ring systems in drug molecules. This bioisosteric replacement can lead to improved physicochemical and pharmacological properties.
Spiro[3.3]heptane as a Benzene Bioisostere
The spiro[3.3]heptane core has been successfully employed as a saturated, three-dimensional bioisostere of the phenyl ring in several approved drugs, leading to the generation of novel, patent-free analogs with retained or improved biological activity.
Vorinostat (HDAC Inhibitor): Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma. By replacing the phenyl ring in Vorinostat with a spiro[3.3]heptane moiety, researchers have developed saturated analogs with potent HDAC inhibitory activity.[5]
Figure 2: Mechanism of Action of Vorinostat and its Spiro[3.3]heptane Analogs.
Sonidegib (Hedgehog Pathway Inhibitor): Sonidegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma. The meta-substituted benzene ring in Sonidegib has been replaced with a spiro[3.3]heptane core, resulting in a saturated analog that retains inhibitory activity against the Hedgehog pathway.[5]
Figure 3: Hedgehog Signaling Pathway and the Mechanism of Action of Sonidegib.
Spiro[3.3]heptanes in Kinase Inhibitors
The rigid nature of the spiro[3.3]heptane scaffold makes it an ideal component for the design of potent and selective kinase inhibitors.
HPK1 Inhibitors: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Novel spiro[3.3]heptane-containing compounds have been developed as potent HPK1 inhibitors, demonstrating promising anti-tumor efficacy in preclinical models.[6][7] One such inhibitor, compound 16, exhibited an IC50 of 2.67 nM against HPK1.[7]
Figure 4: T-Cell Receptor Signaling and the Role of HPK1 Inhibitors.
Conclusion
The discovery and development of novel spiro[3.3]heptane building blocks represent a significant advancement in medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties provide a powerful tool for the design of next-generation therapeutics. The successful application of these scaffolds as bioisosteres in approved drugs and as key components of potent kinase inhibitors underscores their immense potential. As synthetic methodologies continue to evolve and our understanding of their structure-activity relationships deepens, spiro[3.3]heptanes are poised to play an increasingly important role in the discovery of innovative medicines for a wide range of diseases.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for Multi-Gram Scale Production of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-gram scale synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The presented routes are based on established and scalable chemical transformations, ensuring reproducibility and high yields.
Introduction
1,6-Diazaspiro[3.3]heptane scaffolds are of significant interest in drug design as conformationally restricted bioisosteres of piperazine and other cyclic amines. The introduction of a spirocyclic core imparts rigidity to the molecule, which can lead to improved target selectivity and pharmacological properties. The mono-Boc protected derivative, this compound, is a particularly useful intermediate, allowing for selective functionalization of the unprotected secondary amine. This document outlines a reliable synthetic strategy for the preparation of this key building block on a multi-gram scale.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available reagents. The key steps involve the construction of the spirocyclic diamine core followed by a selective mono-protection of one of the secondary amines with a tert-butyloxycarbonyl (Boc) group. The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, suitably protected for use as building blocks in drug discovery, has been reported.[1][2]
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
The following protocols are adapted from literature procedures and are suitable for multi-gram scale synthesis.
Protocol 1: Synthesis of Spiro[3.3]heptane-1,6-diamine (Core Intermediate)
This protocol describes the formation of the key diamine intermediate. The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, providing a basis for this procedure.[1][2] The specific starting materials and reaction conditions would depend on the desired stereoisomer, but a general representative procedure is outlined below. The initial steps to construct the functionalized cyclobutane precursor are often lengthy; therefore, this protocol focuses on the key cyclization and deprotection steps to yield the diamine core.
Materials:
-
Appropriately substituted and protected cyclobutane precursor
-
Reagents for cyclization (e.g., base, solvent)
-
Reagents for deprotection (e.g., acid or hydrogenation catalyst)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Cyclization to form the protected diazaspiro[3.3]heptane:
-
Dissolve the cyclobutane precursor (1.0 eq) in a suitable solvent (e.g., THF, DMF).
-
Add the appropriate reagent to facilitate the intramolecular cyclization to form the two azetidine rings. This may involve a strong base like sodium hydride or potassium tert-butoxide for intramolecular alkylation, or conditions for reductive amination if starting from a dicarbonyl compound.
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux) and monitor by TLC or LC-MS until the reaction is complete.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Deprotection to yield 1,6-diazaspiro[3.3]heptane:
-
Dissolve the protected diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate).
-
Perform the deprotection reaction. The specific conditions will depend on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), while Boc groups are removed under acidic conditions (e.g., HCl in dioxane, TFA).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction accordingly. For hydrogenation, filter off the catalyst. For acid-mediated deprotection, neutralize the reaction mixture.
-
Isolate the free diamine, which may be obtained as a salt.
-
Protocol 2: Selective Mono-Boc Protection of 1,6-Diazaspiro[3.3]heptane
This protocol describes the selective protection of one of the secondary amine groups of the 1,6-diazaspiro[3.3]heptane core. General methods for the mono-Boc protection of diamines are well-established and can be adapted for this specific substrate.[3][4][5][6][7]
Materials:
-
1,6-Diazaspiro[3.3]heptane (or its salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., dichloromethane, methanol, THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
Dissolve 1,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent (e.g., dichloromethane). If starting from a salt, add a base (e.g., triethylamine, 2.2 eq) to liberate the free diamine.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours to favor mono-protection.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS to observe the formation of the mono-Boc product and minimize the formation of the di-Boc byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the desired this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of mono-Boc protected diazaspiro[3.3]heptanes, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Representative Yields for the Synthesis of the 1,6-Diazaspiro[3.3]heptane Core
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | Cyclization | Functionalized Cyclobutane | Protected 1,6-Diazaspiro[3.3]heptane | 60-85 | [1] |
| 2 | Deprotection | Protected 1,6-Diazaspiro[3.3]heptane | 1,6-Diazaspiro[3.3]heptane | 85-95 | [1] |
Table 2: Representative Yields for Selective Mono-Boc Protection
| Starting Diamine | Product | Reaction Conditions | Typical Yield (%) | Reference |
| 1,6-Diazaspiro[3.3]heptane | This compound | Boc₂O (1.1 eq), Et₃N, DCM, 0 °C to rt | 70-90 | [3][4] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from the precursor to the final product.
Caption: Detailed workflow of the two-stage synthetic process.
Logical Relationship of Key Steps
This diagram shows the logical dependency of the key transformations.
Caption: Logical progression of the key synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Amination of 2,6-Diazaspiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2,6-diazaspiro[3.3]heptanes, a class of compounds of significant interest in medicinal chemistry. The 2,6-diazaspiro[3.3]heptane scaffold serves as a rigid and unique three-dimensional bioisostere for piperazine, offering potential improvements in physicochemical and pharmacological properties of drug candidates.[1][2][3][4][5] The following sections detail the typical reaction setup, optimized conditions, and experimental protocols for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptane derivatives via the Buchwald-Hartwig amination reaction.[1][2][6][7]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction has been successfully applied to the arylation of N-Boc-2,6-diazaspiro[3.3]heptane, providing access to a diverse range of derivatives for drug discovery programs.[1][2][8] The spirocyclic nature of the 2,6-diazaspiro[3.3]heptane core introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, this scaffold has been shown to modulate properties such as lipophilicity and basicity compared to traditional piperazines.[4]
General Reaction Scheme
The palladium-catalyzed amination of N-Boc-2,6-diazaspiro[3.3]heptane with aryl halides is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Caption: General scheme for the Pd-catalyzed N-arylation of 2,6-diazaspiro[3.3]heptane.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the palladium-catalyzed amination of N-Boc-2,6-diazaspiro[3.3]heptane with various aryl bromides as reported by Carreira and coworkers.[2][8]
| Entry | Aryl Bromide | Pd₂(dba)₃ (mol %) | (±)-BINAP (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2.5 | 7.5 | KOtBu | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | 2.5 | 7.5 | KOtBu | Toluene | 110 | 14 | 92 |
| 3 | 4-Bromobenzonitrile | 1.0 | 3.0 | KOtBu | Toluene | 110 | 20 | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2.5 | 7.5 | KOtBu | Toluene | 110 | 16 | 65 |
| 5 | 3-Bromopyridine | 2.5 | 7.5 | Cs₂CO₃ | Toluene | 110 | 46 | 55 |
| 6 | 2-Bromopyridine | 2.5 | 7.5 | Cs₂CO₃ | Toluene | 110 | 24 | 71 |
| 7 | 4-Bromo-N,N-dimethylaniline | 2.5 | 7.5 | KOtBu | Toluene | 110 | 18 | 88 |
| 8 | 1-Bromonaphthalene | 2.5 | 7.5 | KOtBu | Toluene | 110 | 15 | 81 |
Experimental Workflow
The general workflow for the palladium-catalyzed amination is outlined in the following diagram. The procedure involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, workup and purification of the desired product.
Caption: General experimental workflow for Pd-catalyzed amination.
Detailed Experimental Protocols
Materials and Reagents:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
General Procedure for the Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (see table for specific mol %), and (±)-BINAP (see table for specific mol %).
-
Addition of Base and Amine: Add the base (KOtBu or Cs₂CO₃, typically 2.0-3.0 equiv) to the Schlenk tube. In a separate vial, dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.1-1.5 equiv) in anhydrous toluene.
-
Reaction Execution: Add the anhydrous toluene to the Schlenk tube containing the solid reagents, followed by the dropwise addition of the N-Boc-2,6-diazaspiro[3.3]heptane solution.
-
Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,6-diazaspiro[3.3]heptane derivative.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Development
The N-aryl-2,6-diazaspiro[3.3]heptane moiety has been incorporated into various biologically active molecules. Its rigid structure and unique vectoral orientation of substituents make it an attractive scaffold for modulating potency, selectivity, and pharmacokinetic properties.[3][4] This synthetic methodology provides a reliable and versatile tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The ability to fine-tune the electronic and steric properties of the aryl group allows for systematic structure-activity relationship (SAR) studies.[9][10]
References
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins, offering a powerful therapeutic strategy, especially for proteins previously considered "undruggable."
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. Advanced linker designs, such as those incorporating spirocyclic motifs, are gaining prominence for their ability to provide rigid and defined three-dimensional orientations, which can optimize the presentation of the warhead and the E3 ligase ligand for effective ternary complex formation.
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: A Versatile Building Block for PROTAC Linkers
This compound is a valuable building block for the synthesis of advanced PROTAC linkers. Its rigid spirocyclic core offers a constrained conformation that can reduce the entropic penalty of ternary complex formation. The presence of a Boc-protected amine and a free secondary amine provides two orthogonal points for sequential functionalization, allowing for the controlled and directional assembly of the PROTAC molecule.
The mono-Boc protection allows for the selective reaction of the unprotected amine, for instance, with a warhead or an initial linker component. Subsequent deprotection of the Boc group unmasks the second amine for conjugation to the E3 ligase ligand or another part of the linker, providing a modular approach to PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is not degraded in this process and is released to engage with another POI and E3 ligase, acting in a catalytic manner.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols provide a general framework for the incorporation of this building block into a PROTAC linker.
Protocol 1: Coupling of a Carboxylic Acid-Functionalized Warhead to this compound
This protocol describes the amide bond formation between a warhead containing a carboxylic acid and the free secondary amine of the diazaspiro[3.3]heptane linker precursor.
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead for the protein of interest (POI)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.
Protocol 2: Boc Deprotection of the Warhead-Linker Conjugate
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent coupling to the E3 ligase ligand.
Materials:
-
Warhead-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the warhead-linker conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected amine is often used in the next step without further purification.
Protocol 3: Coupling of the Deprotected Warhead-Linker to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This final step completes the PROTAC synthesis by forming an amide bond between the deprotected linker and the E3 ligase ligand.
Materials:
-
TFA salt of the deprotected warhead-linker from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the crude TFA salt of the deprotected warhead-linker (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and act as a base for the coupling).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.
Experimental Workflow
The synthesis of a PROTAC using this compound follows a logical and modular workflow.
General workflow for PROTAC synthesis.
Data Presentation
The efficacy of newly synthesized PROTACs is typically evaluated through a series of in vitro assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Binding affinities to the target protein and the E3 ligase are also important metrics.
Please note: The following tables present hypothetical data for illustrative purposes, as specific quantitative data for PROTACs containing a 1,6-diazaspiro[3.3]heptane linker were not available in the public domain at the time of this writing.
Table 1: In Vitro Degradation of Target Protein X by PROTACs with Diaza-spiro[3.3]heptane Linkers
| PROTAC ID | Linker Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | 1,6-diazaspiro[3.3]heptane-C2- | Protein X | Cancer Cell Line A | 50 | 92 |
| PROTAC-A2 | 1,6-diazaspiro[3.3]heptane-C4- | Protein X | Cancer Cell Line A | 25 | 95 |
| PROTAC-A3 | 1,6-diazaspiro[3.3]heptane-PEG2- | Protein X | Cancer Cell Line A | 75 | 88 |
| Control | Warhead only | Protein X | Cancer Cell Line A | >10,000 | <10 |
Table 2: Binding Affinities of PROTAC-A2
| Component | Binding Partner | Assay | Binding Affinity (Kd, nM) |
| PROTAC-A2 | Target Protein X | SPR | 150 |
| PROTAC-A2 | E3 Ligase (e.g., CRBN) | SPR | 250 |
| Warhead | Target Protein X | ITC | 120 |
| E3 Ligase Ligand | E3 Ligase (e.g., CRBN) | ITC | 200 |
Logical Relationships in PROTAC Synthesis
The successful synthesis of a functional PROTAC relies on the careful orchestration of several key components and reactions. The logical relationship between these elements is crucial for achieving the desired final molecule with high purity and yield.
Key logical relationships in the synthesis process.
Application Notes and Protocols for N-Functionalization of 1-Boc-1,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-1,6-diazaspiro[3.3]heptane is a valuable saturated heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties when incorporated into drug candidates. As a bioisostere for commonly used fragments like piperazine, this spirocyclic diamine provides a novel chemical space for lead optimization. The presence of a free secondary amine allows for a wide range of N-functionalization reactions, enabling the synthesis of diverse compound libraries for screening and structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the synthesis of the 1-Boc-1,6-diazaspiro[3.3]heptane starting material and its subsequent N-functionalization through common and synthetically useful transformations, including N-acylation, N-alkylation, N-arylation, and N-sulfonylation.
Synthesis of Starting Material: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
A reliable synthesis of the mono-Boc-protected diazaspiro[3.3]heptane is crucial for its use as a building block. The following protocol is adapted from a known procedure.[1]
Experimental Protocol: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Materials:
-
6-(1-Phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, add 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (1.0 equiv).
-
Add ammonium formate (10-20 equiv) and 10% Pd/C (5-10 wt%).
-
Add methanol to the flask to create a slurry.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 65 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
N-Functionalization Protocols
The free secondary amine of 1-Boc-1,6-diazaspiro[3.3]heptane is amenable to a variety of functionalization reactions. The following sections detail representative protocols for common transformations.
N-Acylation
N-acylation introduces an amide functionality, which is a common feature in many drug molecules. This reaction is typically performed with an acyl chloride or anhydride in the presence of a base.
General Reaction Scheme:
Caption: N-Acylation of 1-Boc-1,6-diazaspiro[3.3]heptane.
Experimental Protocol: N-Acylation with Benzoyl Chloride
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Et₃N or DIPEA (1.5 equiv) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzoyl-1-Boc-1,6-diazaspiro[3.3]heptane.
Quantitative Data for N-Acylation (Representative):
| Acylating Agent | Base | Solvent | Yield (%) |
| Benzoyl chloride | Et₃N | DCM | >90 |
| Acetyl chloride | DIPEA | THF | >90 |
| Isobutyryl chloride | Et₃N | DCM | >85 |
N-Alkylation
N-alkylation introduces alkyl substituents, which can be used to modulate lipophilicity and other physicochemical properties. This reaction is typically carried out with an alkyl halide and a base.
General Reaction Scheme:
References
Application of Diazaspiro[3.3]heptane Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates is a central theme in medicinal chemistry. Among the emerging three-dimensional (3D) scaffolds, diazaspiro[3.3]heptane has garnered significant attention as a versatile building block. Its rigid, spirocyclic nature offers a distinct conformational advantage over traditional, more flexible ring systems, leading to potential improvements in target affinity, selectivity, and metabolic stability. This document provides an overview of the applications of diazaspiro[3.3]heptane scaffolds, supported by quantitative data and detailed experimental protocols.
Application Notes
The diazaspiro[3.3]heptane core is increasingly utilized as a bioisosteric replacement for common saturated heterocycles such as piperazine and piperidine.[1][2] The constrained nature of the dual azetidine rings provides a well-defined exit vector for substituents, which can enhance interactions with biological targets.[3] This increased three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons, is often correlated with improved drug-like properties, including increased solubility and metabolic stability, and reduced promiscuity.[3][4]
A notable application of the diazaspiro[3.3]heptane scaffold is in the development of inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. As a replacement for the piperazine moiety in the approved drug Olaparib, the diazaspiro[3.3]heptane analogue demonstrated comparable in vitro efficacy with the potential for altered selectivity and cytotoxicity profiles.[4][5]
Furthermore, the diazaspiro[3.3]heptane motif has been incorporated into clinical candidates such as AZD1979, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[6][7][8] MCHR1 is a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it an attractive target for the treatment of obesity.[6][8] The inclusion of the diazaspiro[3.3]heptane scaffold in AZD1979 highlights its utility in designing molecules with favorable pharmacokinetic and pharmacodynamic properties for targeting complex biological systems.
Quantitative Data
The following tables summarize the quantitative data for representative compounds incorporating the diazaspiro[3.3]heptane scaffold, demonstrating its impact on biological activity.
Table 1: Comparison of PARP-1 Inhibition by Olaparib and its Diazaspiro[3.3]heptane Analogue
| Compound | Scaffold | PARP-1 IC50 (nM) | Reference |
| Olaparib | Piperazine | 2.1 | [5] |
| Analogue 15b | 2,6-Diazaspiro[3.3]heptane | 4397 | [5] |
Table 2: In Vivo Efficacy of AZD1979 in a Diet-Induced Obesity (DIO) Mouse Model
| Treatment | Dose | Body Weight Change (%) | Food Intake Change (%) | Reference |
| Vehicle | - | +5% | No significant change | [7] |
| AZD1979 | 30 µmol/kg | -10% | Decreased | [7] |
| AZD1979 | 100 µmol/kg | -15% | Decreased | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol describes a general method for the synthesis of a disubstituted 2,6-diazaspiro[3.3]heptane derivative.[1]
Materials:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Sealed tube
-
Standard glassware for organic synthesis
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in anhydrous THF (1.5 mL) in a sealed tube, add a 1.0 M solution of t-BuOK in THF (1.53 mL, 1.53 mmol, 2.2 equivalents).
-
Seal the tube and heat the reaction mixture at 70 °C for 90 minutes.
-
After 90 minutes, add an additional portion of 1.0 M t-BuOK in THF (0.7 mL, 0.7 mmol, 1 equivalent) to the reaction mixture.
-
Continue heating at 70 °C for an additional 1 hour.
-
Allow the reaction to cool to ambient temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Protocol 2: General Procedure for N-Arylation of a Diazaspiro[3.3]heptane
This protocol outlines a palladium-catalyzed cross-coupling reaction for the N-arylation of a protected diazaspiro[3.3]heptane.[4]
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide (e.g., aryl bromide or chloride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-2,6-diazaspiro[3.3]heptane (1 equivalent), the aryl halide (1.1 equivalents), Pd₂(dba)₃ (0.02 equivalents), RuPhos (0.04 equivalents), and NaO-t-Bu (1.4 equivalents).
-
Add anhydrous dioxane to the reaction vessel.
-
Seal the tube and heat the reaction mixture at 100 °C for 20 minutes, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane product.
Mandatory Visualizations
Signaling Pathway
Caption: MCHR1 Signaling Pathway and Inhibition by AZD1979.
Experimental Workflow
Caption: Drug Discovery Workflow for Diazaspiro[3.3]heptane Derivatives.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gup.ub.gu.se [gup.ub.gu.se]
Design and Synthesis of Novel Kinase Inhibitors Featuring a Diazaspiro[3.3]heptane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and biological evaluation of a novel class of kinase inhibitors incorporating a diazaspiro[3.3]heptane scaffold. This unique spirocyclic core offers a rigid, three-dimensional structure that can enhance drug-like properties. These notes and protocols are intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Design Rationale and Signaling Pathway Context
The diazaspiro[3.3]heptane moiety is an attractive scaffold for kinase inhibitor design due to its structural rigidity and potential to serve as a bioisostere for more flexible cyclic diamines like piperazine. Its compact, spirocyclic nature can provide a unique vector for substituents to probe the ATP-binding pocket of kinases, potentially leading to improved potency and selectivity.
A key challenge in the development of kinase inhibitors is achieving selectivity and favorable pharmacokinetic properties. The unique three-dimensional arrangement of the diazaspiro[3.3]heptane core can be exploited to design molecules with improved target engagement and reduced off-target effects.
One promising application of this scaffold is in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy.[1] The signaling pathway downstream of the T-cell receptor (TCR) is negatively regulated by HPK1 through the phosphorylation of SLP76, leading to its degradation.[1] By inhibiting HPK1, this negative regulation is removed, resulting in enhanced T-cell activation and anti-tumor immunity.[2]
Below is a diagram illustrating the logical workflow for the design and evaluation of these novel kinase inhibitors.
Synthesis of the Diazaspiro[3.3]heptane Core and Derivatives
The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes can be achieved through a multi-step process, starting from commercially available materials. A general synthetic scheme is outlined below, based on established literature procedures.[3][4]
General Synthetic Protocol
A key step in the synthesis is the cyclization to form the spirocyclic core.[3] One common method involves the reaction of a suitably substituted azetidine derivative with a base such as potassium tert-butoxide.[3] The synthesis of the precursor can be achieved through reductive amination.[3]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-formylazetidine in dichloroethane, add one equivalent of the desired primary amine and one equivalent of acetic acid.
-
Stir the reaction mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Cyclization to form the Diazaspiro[3.3]heptane Core
-
Dissolve the product from Step 1 in anhydrous THF.
-
Add an excess of potassium tert-butoxide (t-BuOK) (1.0 M solution in THF).[3]
-
Heat the reaction mixture in a sealed tube at 70°C for 2-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and evaporate the solvent.
-
Purify the resulting diazaspiro[3.3]heptane derivative by column chromatography.
Step 3: N-Deprotection and Further Functionalization
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H2, Pd/C in methanol).
-
The resulting free amine can then be coupled with various moieties to generate a library of kinase inhibitors. This can be achieved through standard coupling reactions such as amide bond formation or Suzuki coupling after appropriate functionalization.
Below is a diagram illustrating the key synthetic steps.
Biological Evaluation Protocols
Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic potency of the synthesized compounds against the target kinase.[5] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5]
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [5]
Materials:
-
Recombinant kinase (e.g., HPK1)
-
Peptide substrate for the kinase
-
Synthesized diazaspiro[3.3]heptane inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the peptide substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring the luminescence.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of the inhibitors in a more physiologically relevant context.[6] These assays can assess target engagement, pathway modulation, and effects on cell viability.
Protocol: Cellular Phosphorylation Assay (Western Blot) [7]
Materials:
-
Cancer cell line expressing the target kinase (e.g., Jurkat cells for HPK1)
-
Synthesized diazaspiro[3.3]heptane inhibitors
-
Cell culture medium and supplements
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-phospho-SLP76, anti-total-SLP76, anti-HPK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[7]
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and a loading control (e.g., GAPDH or β-actin).
Protocol: Cell Viability (MTT) Assay [7]
Materials:
-
Cancer cell line
-
Synthesized diazaspiro[3.3]heptane inhibitors
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for 24, 48, and 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
The following tables present hypothetical but representative data for a novel kinase inhibitor, "DSH-KI-01," designed with a diazaspiro[3.3]heptane core targeting HPK1.
Table 1: In Vitro Kinase Inhibitory Activity of DSH-KI-01
| Kinase Target | IC50 (nM) |
| HPK1 | 2.5 |
| GLK | 450 |
| MINK1 | >1000 |
| TNIK | >1000 |
Table 2: Cellular Activity of DSH-KI-01 in Jurkat Cells
| Assay | Endpoint | IC50 (nM) |
| pSLP76 Inhibition | Phosphorylation | 15 |
| IL-2 Secretion | Cytokine Release | 25 |
| Cell Viability (72h) | Proliferation | 500 |
Conclusion
The diazaspiro[3.3]heptane scaffold represents a promising starting point for the design and synthesis of novel kinase inhibitors. The protocols and data presented here provide a framework for the development and evaluation of such compounds. The unique structural features of this core may lead to inhibitors with improved potency, selectivity, and drug-like properties, offering new therapeutic opportunities in areas such as oncology and immunology.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate into CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel chemical matter in Central Nervous System (CNS) drug discovery is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a valuable design element, offering a unique three-dimensional architecture that can effectively probe the complex binding sites of CNS targets. Among these, the 1,6-diazaspiro[3.3]heptane motif has garnered significant interest as a bioisosteric replacement for the ubiquitous piperazine ring, often leading to enhanced metabolic stability and aqueous solubility. This document provides detailed application notes and protocols for the incorporation of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, a key building block, into CNS drug candidates, with a focus on dopamine D3 receptor antagonists.
Advantages of the 1,6-Diazaspiro[3.3]heptane Scaffold in CNS Drug Design
The rigid, non-planar structure of the 1,6-diazaspiro[3.3]heptane core offers several advantages over traditional cyclic amines like piperazine:
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can lead to a lower lipophilicity (logP) and a higher fraction of sp3-hybridized carbons, which are desirable attributes for CNS drug candidates, contributing to better solubility and reduced off-target effects.
-
Enhanced Target Selectivity: The well-defined three-dimensional arrangement of substituents on the spirocyclic scaffold allows for precise interactions with the target protein, potentially leading to higher selectivity.
-
Metabolic Stability: The quaternary spirocyclic carbon atom can block metabolic pathways that would otherwise lead to the degradation of the molecule, thereby increasing its half-life in the body.
-
Novelty and Patentability: The unique structure of the 1,6-diazaspiro[3.3]heptane scaffold provides access to novel chemical space, offering opportunities for new intellectual property.
Application Example: Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a compelling target for the treatment of various CNS disorders, including substance abuse, schizophrenia, and Parkinson's disease. The following section details the incorporation of the 1,6-diazaspiro[3.3]heptane scaffold into potent and selective D3 receptor antagonists.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of representative dopamine D3 receptor antagonists incorporating the 1,6-diazaspiro[3.3]heptane scaffold.
| Compound ID | Structure | D3R Kᵢ (nM)[1][2] | D2R Kᵢ (nM)[1][2] | Selectivity (D2R/D3R)[1][2] |
| 1 | (Structure of a representative D3 antagonist with the 1,6-diazaspiro[3.3]heptane core) | 15.3 | 4039 | 264 |
| 2 | (Structure of another representative D3 antagonist with a modified substitution on the 1,6-diazaspiro[3.3]heptane core) | 12.0 | >10000 | >833 |
| 3 | (Structure of a third representative D3 antagonist with a different aryl group) | 25.6 | 6806 | 266 |
Experimental Protocols
Synthesis of a Dopamine D3 Receptor Antagonist from this compound
This protocol describes a general synthetic route for the preparation of a dopamine D3 receptor antagonist incorporating the 1,6-diazaspiro[3.3]heptane scaffold.
Step 1: Boc Deprotection
A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with an excess of trifluoroacetic acid (TFA) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected 1,6-diazaspiro[3.3]heptane as a TFA salt. It has been noted that the use of HCl for deprotection can lead to ring opening of the 2,6-diazaspiro[3.3]heptane scaffold, making TFA the preferred reagent[3].
Step 2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
The deprotected 1,6-diazaspiro[3.3]heptane is coupled with an appropriate aryl halide (e.g., 1-bromo-4-chlorobenzene) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent such as dioxane. The reaction is typically heated to 100 °C for a short duration (e.g., 20 minutes)[3]. The product, an N-aryl-1,6-diazaspiro[3.3]heptane, is then purified by column chromatography.
Step 3: Final Coupling to the Pharmacophore
The N-arylated intermediate is then coupled to the desired pharmacophoric moiety. For example, to synthesize a ligand with a benzimidazolone scaffold, the intermediate is reacted with a bromoalkyl-functionalized benzimidazolone derivative in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80 °C)[3]. The final product is purified by column chromatography or recrystallization.
In Vitro Dopamine D3 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of newly synthesized compounds for the human dopamine D3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2/D3 receptor antagonist).
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test compounds (synthesized 1,6-diazaspiro[3.3]heptane derivatives).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-Spiperone (final concentration ~1 nM)[4][5].
-
To determine non-specific binding, a set of wells will contain 50 µL of haloperidol instead of the test compound[4][5].
-
Initiate the binding reaction by adding 100 µL of the D3 receptor membrane preparation (typically 2 µg of protein per well)[4][5].
-
Incubate the plate at room temperature for 120 minutes with gentle shaking[4][5].
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
Visualizations
Logical Relationship of Scaffold Properties to CNS Drug Suitability
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Solid-Phase Synthesis Techniques for Derivatizing Diazaspiro[3.3]heptane Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis and derivatization of diazaspiro[3.3]heptane scaffolds. This rigid, three-dimensional scaffold is of significant interest in medicinal chemistry as a bioisostere for commonly used motifs like piperazine, offering improved physicochemical properties. The methodologies outlined herein are designed to facilitate the construction of diverse chemical libraries for drug discovery programs.
Introduction to Solid-Phase Synthesis of Diazaspiro[3.3]heptanes
Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient generation of compound libraries. By anchoring a scaffold to an insoluble resin, excess reagents and byproducts can be easily removed by simple filtration and washing, streamlining the purification process. This approach is particularly well-suited for the derivatization of the diazaspiro[3.3]heptane core at its two nitrogen atoms, allowing for the introduction of a wide range of functional groups.
The key to a successful solid-phase synthesis of derivatized diazaspiro[3.3]heptanes lies in a robust strategy for:
-
Immobilization: Covalently attaching the diazaspiro[3.3]heptane scaffold to a suitable solid support via a linker.
-
Orthogonal Protection: Employing protecting groups for the two nitrogen atoms that can be selectively removed under different chemical conditions, enabling independent derivatization.
-
Derivatization: Performing chemical modifications on the free nitrogen(s) of the resin-bound scaffold.
-
Cleavage: Releasing the final, derivatized compound from the solid support.
Orthogonal Protection Strategy
An effective orthogonal protection strategy is crucial for the selective functionalization of the two nitrogen atoms of the diazaspiro[3.3]heptane scaffold. A common and effective approach utilizes the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are widely employed in solid-phase peptide synthesis and are adaptable to small molecule synthesis.
-
N-Boc Protection: The Boc group is stable to basic conditions but is readily cleaved with mild acids, such as trifluoroacetic acid (TFA).
-
N-Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine in a polar aprotic solvent.
This orthogonality allows for the selective deprotection of one nitrogen for derivatization while the other remains protected, and vice-versa.
Caption: Orthogonal protection and derivatization strategy.
Experimental Protocols
Immobilization of the Diazaspiro[3.3]heptane Scaffold
The initial step involves attaching the mono-protected diazaspiro[3.3]heptane to a suitable solid support. The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the product. For the synthesis of carboxamides, a Rink Amide resin is a suitable choice.
Protocol 3.1.1: Loading of N-Boc-diazaspiro[3.3]heptane onto Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat the piperidine treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), dichloromethane (DCM, 5 x 10 mL), and DMF (5 x 10 mL).
-
Scaffold Coupling:
-
In a separate vial, dissolve N-Boc-diazaspiro[3.3]heptane (2.5 mmol, 5 eq.), HATU (2.5 mmol, 5 eq.), and N,N-diisopropylethylamine (DIPEA, 5.0 mmol, 10 eq.) in DMF (5 mL).
-
Add the activated scaffold solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional): To cap any unreacted amino groups on the resin, treat with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Application Notes and Protocols: Utilizing Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in Parallel Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel bioactive molecules in drug discovery is greatly accelerated by the efficient construction of diverse chemical libraries. Spirocyclic scaffolds are of particular interest as they introduce three-dimensionality, a key feature for exploring new chemical space and improving pharmacological properties. The rigid 1,6-diazaspiro[3.3]heptane core is a valuable building block that serves as a bioisosteric replacement for commonly used motifs like piperazine, offering unique structural and physicochemical properties. This document provides detailed protocols and application notes for the utilization of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in the parallel synthesis of compound libraries, enabling the rapid generation of diverse molecules for screening and lead optimization.
The mono-Boc protection of the 1,6-diazaspiro[3.3]heptane scaffold allows for selective functionalization at the unprotected secondary amine, making it an ideal starting material for diversity-oriented synthesis. The protocols outlined below describe a robust workflow for the parallel derivatization of this scaffold via reductive amination and amide coupling, followed by an optional deprotection step to allow for further diversification.
Key Applications
-
Lead Discovery: Rapidly generate diverse libraries of novel compounds for high-throughput screening to identify new hit molecules.
-
Structure-Activity Relationship (SAR) Studies: Systematically explore the chemical space around a hit molecule by introducing a wide range of substituents.
-
Fragment-Based Drug Discovery: Synthesize libraries of small, spirocyclic fragments for screening against biological targets.
-
Bioisosteric Replacement: Utilize the 1,6-diazaspiro[3.3]heptane scaffold as a rigid, three-dimensional alternative to piperazine and other cyclic amines to improve potency, selectivity, and pharmacokinetic properties.
Parallel Synthesis Workflow
The overall workflow for the parallel synthesis of a compound library based on this compound is depicted below. The process begins with the deprotection of the Boc group, followed by parallel derivatization of the free secondary amine via two common synthetic routes: reductive amination with a diverse set of aldehydes or amide coupling with various carboxylic acids. Subsequent purification using solid-phase extraction (SPE) cartridges allows for the efficient isolation of the final products in a parallel format.
Figure 1. General workflow for the parallel synthesis of a compound library.
Experimental Protocols
The following protocols are designed for the synthesis of a small library in a 24 or 96-well plate format. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free 1,6-diazaspiro[3.3]heptane, which can be used in subsequent diversification reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or argon source
-
Magnetic stirrer and stir bars
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,6-diazaspiro[3.3]heptane.
-
The crude product is often used directly in the next step without further purification.
Protocol 2: Parallel Reductive Amination
This protocol describes the diversification of the 1,6-diazaspiro[3.3]heptane scaffold with a library of aldehydes in a 96-well plate format.
Materials:
-
Crude 1,6-diazaspiro[3.3]heptane (from Protocol 1)
-
Library of diverse aldehydes
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
Procedure:
-
Prepare a stock solution of 1,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DCE or THF.
-
Prepare stock solutions of the aldehyde library (1.1 eq each) in the same solvent.
-
In each well of the 96-well plate, add the 1,6-diazaspiro[3.3]heptane stock solution.
-
Add the corresponding aldehyde stock solution to each well.
-
If desired, add a catalytic amount of acetic acid to each well to facilitate imine formation.
-
Allow the mixture to stir at room temperature for 1-2 hours on an orbital shaker.
-
Add sodium triacetoxyborohydride (1.5 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
Upon completion, quench the reactions by adding saturated NaHCO₃ solution to each well.
-
The crude product mixture is then ready for parallel purification.
Protocol 3: Parallel Amide Coupling
This protocol outlines the synthesis of an amide library by coupling 1,6-diazaspiro[3.3]heptane with a diverse set of carboxylic acids.
Materials:
-
Crude 1,6-diazaspiro[3.3]heptane (from Protocol 1)
-
Library of diverse carboxylic acids
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Coupling agent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
Procedure:
-
Prepare a stock solution of 1,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous DMF or DCM.
-
Prepare stock solutions of the carboxylic acid library (1.1 eq each) in the same solvent.
-
Prepare stock solutions of the coupling agent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 2.0 eq) in the same solvent.
-
In each well of the 96-well plate, add the 1,6-diazaspiro[3.3]heptane stock solution.
-
Add the corresponding carboxylic acid stock solution to each well.
-
Add the base to each well, followed by the coupling agent.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
Upon completion, the crude product mixture is ready for parallel purification.
Protocol 4: Parallel Purification using Solid-Phase Extraction (SPE)
This protocol describes a general method for the purification of the synthesized basic compounds using cation exchange (SCX) cartridges in a parallel format.
Materials:
-
Crude reaction mixtures from Protocol 2 or 3
-
Methanol (MeOH)
-
2 M Ammonia in Methanol
-
SCX SPE cartridges (sized appropriately for the reaction scale)
-
96-well SPE manifold
-
Collection plate
Procedure:
-
Condition the SCX cartridges by washing with methanol.
-
Load the crude reaction mixture from each well onto a separate SCX cartridge.
-
Wash the cartridges with methanol to remove neutral and acidic impurities.
-
Elute the desired basic product from each cartridge into a clean collection plate using 2 M ammonia in methanol.
-
Concentrate the collection plate under a stream of nitrogen or in a vacuum centrifuge to yield the purified products.
-
Analyze the purity of the library members by LC-MS and quantify the yield.
Data Presentation
The following tables provide representative data for the synthesis of a small library of N-substituted 1,6-diazaspiro[3.3]heptanes via reductive amination and amide coupling.
Table 1: Reductive Amination of 1,6-Diazaspiro[3.3]heptane with Various Aldehydes
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-Benzyl-1,6-diazaspiro[3.3]heptane | 85 | >95 |
| 2 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-1,6-diazaspiro[3.3]heptane | 82 | >95 |
| 3 | 2-Naphthaldehyde | N-(2-Naphthylmethyl)-1,6-diazaspiro[3.3]heptane | 78 | >95 |
| 4 | Isovaleraldehyde | N-(3-Methylbutyl)-1,6-diazaspiro[3.3]heptane | 90 | >95 |
| 5 | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-1,6-diazaspiro[3.3]heptane | 88 | >95 |
Yields are isolated yields after SPE purification. Purity was determined by LC-MS.
Table 2: Amide Coupling of 1,6-Diazaspiro[3.3]heptane with Various Carboxylic Acids
| Entry | Carboxylic Acid (R-COOH) | Product | Yield (%) | Purity (%) |
| 1 | Benzoic acid | 1-(1,6-Diazaspiro[3.3]heptan-1-yl)-1-phenylethan-1-one | 88 | >95 |
| 2 | 4-Chlorobenzoic acid | 1-(1,6-Diazaspiro[3.3]heptan-1-yl)-1-(4-chlorophenyl)ethan-1-one | 85 | >95 |
| 3 | Acetic acid | 1-(1,6-Diazaspiro[3.3]heptan-1-yl)ethan-1-one | 92 | >95 |
| 4 | Cyclohexanecarboxylic acid | 1-(1,6-Diazaspiro[3.3]heptan-1-yl)-1-cyclohexylethan-1-one | 90 | >95 |
| 5 | Thiophene-2-carboxylic acid | 1-(1,6-Diazaspiro[3.3]heptan-1-yl)-1-(thiophen-2-yl)ethan-1-one | 83 | >95 |
Yields are isolated yields after SPE purification. Purity was determined by LC-MS.
Signaling Pathways and Logical Relationships
The derivatization of the 1,6-diazaspiro[3.3]heptane core can be visualized as a branching pathway, where a common intermediate is transformed into a diverse set of final products based on the chosen reaction conditions and building blocks.
Figure 2. Derivatization pathways for the 1,6-diazaspiro[3.3]heptane scaffold.
Conclusion
The use of this compound as a starting material provides a versatile and efficient platform for the parallel synthesis of diverse compound libraries. The protocols outlined in this document offer a robust and reproducible workflow for the generation of N-substituted 1,6-diazaspiro[3.3]heptane derivatives. The three-dimensional nature of this scaffold, combined with the ability to introduce a wide range of substituents, makes it an invaluable tool for modern drug discovery programs. By employing these methods, researchers can rapidly explore novel chemical space and accelerate the identification of new therapeutic agents.
Troubleshooting & Optimization
Navigating the Synthesis of Substituted Spiro[3.3]heptanes: A Technical Support Center
The synthesis of substituted spiro[3.3]heptane derivatives presents a unique set of challenges for researchers in medicinal chemistry and drug discovery. The inherent ring strain, coupled with the need for precise functionalization, demands careful consideration of synthetic strategies and reaction conditions. This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist scientists in overcoming common hurdles encountered during the synthesis of these valuable scaffolds.
Frequently Asked Questions (FAQs)
Q1: My [2+2] cycloaddition reaction to form the spiro[3.3]heptane core is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in [2+2] cycloadditions for spiro[3.3]heptane synthesis are often attributed to several factors:
-
Steric Hindrance: Bulky substituents on either the alkene or the ketene precursor can significantly hinder the approach of the reacting partners. Consider using less sterically demanding starting materials if possible.
-
Suboptimal Ketene Generation: In-situ generation of ketenes from acyl chlorides requires careful control of the base and temperature. Ensure the base is non-nucleophilic and added slowly to prevent side reactions. The reaction temperature should be optimized to favor ketene formation and subsequent cycloaddition over polymerization or other decomposition pathways.
-
Alkene Reactivity: Electron-rich alkenes generally perform better in these reactions. If you are using an electron-deficient alkene, the reaction may require higher temperatures or longer reaction times, which can also lead to byproduct formation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Non-polar, aprotic solvents like 1,2-dichloroethane are often preferred.
Troubleshooting Workflow for Low-Yielding [2+2] Cycloaddition
Caption: Troubleshooting flowchart for low-yielding [2+2] cycloaddition reactions.
Q2: I am observing significant amounts of rearranged byproducts during the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement. How can I suppress these side reactions?
A2: The formation of rearranged byproducts in semipinacol rearrangements is a common issue stemming from the high strain of the spiro[3.3]heptane system.[1] To minimize these side reactions:
-
Choice of Acid: The nature and concentration of the acid catalyst are critical. Brønsted acids like methanesulfonic acid (MsOH) or Lewis acids such as aluminum chloride (AlCl₃) can be employed.[1] It is crucial to perform small-scale trials to identify the optimal acid and its stoichiometry.
-
Temperature Control: These rearrangements are often sensitive to temperature. Running the reaction at lower temperatures can help to suppress undesired pathways.
-
Reaction Time: Prolonged reaction times can lead to product degradation or further rearrangement. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Q3: My attempts to functionalize the spiro[3.3]heptane core at a specific position are resulting in a mixture of regioisomers. What strategies can I use to improve regioselectivity?
A3: Achieving high regioselectivity in the functionalization of a pre-formed spiro[3.3]heptane scaffold can be challenging due to the similar reactivity of the methylene positions. Consider the following approaches:
-
Directing Groups: Introduce a directing group at a known position on the scaffold to guide the functionalization to a specific site.
-
Synthesis of Substituted Precursors: It is often more effective to introduce the desired functional groups onto the acyclic or monocyclic precursors before the final ring-closing step to form the spirocycle. This approach provides better control over the final substitution pattern.
-
Enzymatic Hydroxylation: Engineered enzymes, such as variants of P450BM3, have been shown to hydroxylate the spiro[3.3]heptane core at specific distal positions with high enantioselectivity.[2]
Q4: The purification of my substituted spiro[3.3]heptane derivative by standard column chromatography is proving difficult. What alternative purification techniques can I try?
A4: The non-polar nature and sometimes similar polarities of spiro[3.3]heptane derivatives and byproducts can make chromatographic separation challenging.[3][4] Consider these alternatives:
-
Vacuum Distillation: For thermally stable, volatile compounds, vacuum distillation can be a highly effective purification method.[3][4]
-
Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to standard liquid chromatography and may be effective for separating challenging mixtures.
-
Derivatization: Temporarily derivatizing your product to alter its polarity can facilitate separation, followed by removal of the derivatizing group.
Troubleshooting Guides
Guide 1: Synthesis of Spiro[3.3]heptanones via [2+2] Cycloaddition of Ketenes with Alkenes
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inefficient ketene formation. | Use a stronger, non-nucleophilic base (e.g., a hindered amine like triethylamine or Hünig's base). Ensure the acyl chloride precursor is of high purity. |
| Decomposition of the ketene. | Perform the reaction at lower temperatures. Add the acyl chloride solution slowly to the base and alkene mixture to keep the instantaneous concentration of the ketene low. | |
| Low reactivity of the alkene. | Use a more electron-rich alkene. Consider using a Lewis acid catalyst to activate the alkene. | |
| Formation of polymeric material | Ketene self-polymerization. | Maintain a low concentration of the ketene by slow addition of the precursor. Ensure the reaction temperature is not too high. |
| Difficult purification | Similar polarity of starting materials and product. | Attempt vacuum distillation if the product is volatile and thermally stable.[3][4] Explore different solvent systems for column chromatography. |
Experimental Protocol: Synthesis of 2-Substituted Spiro[3.3]heptan-6-ones
A general procedure for the synthesis of spiro[3.3]heptanones via [2+2] cycloaddition is as follows:
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To a solution of the desired alkene (1.0 equiv.) and a hindered amine base (e.g., triethylamine, 1.2 equiv.) in a dry, aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a solution of the corresponding acyl chloride (1.2 equiv.) in the same solvent dropwise at reflux.[3][4]
-
After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of sodium bicarbonate (NaHCO₃).[3][4]
-
The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by either vacuum distillation or column chromatography.[3][4]
Guide 2: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired spiro[3.3]heptan-1-one | Incomplete rearrangement. | Increase the amount of acid catalyst or try a stronger acid.[1] Gently warm the reaction mixture if no improvement is seen at room temperature. |
| Formation of stable side-products. | Screen different acid catalysts (e.g., MsOH vs. AlCl₃) to find one that favors the desired rearrangement pathway.[1] | |
| Multiple products observed | Competing rearrangement pathways. | Lower the reaction temperature to increase selectivity. Use a less concentrated acid solution. |
| Acid-catalyzed decomposition of the product. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Key Reaction Pathway: Semipinacol Rearrangement
Caption: Key steps in the acid-mediated semipinacol rearrangement to form spiro[3.3]heptan-1-ones.
This technical support center provides a starting point for addressing common challenges in the synthesis of substituted spiro[3.3]heptane derivatives. Successful synthesis of these complex molecules often requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
References
Optimizing reaction conditions for the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate.
Troubleshooting Guide
Issue 1: Incomplete Cyclization to Form the Spirocyclic Core
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Question: My cyclization reaction to form the 2,6-diazaspiro[3.3]heptane core is slow or stalls. How can I improve the reaction efficiency?
-
Answer: Incomplete cyclization can be due to several factors, including the choice of base, solvent, and temperature. Here are some troubleshooting steps:
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Base Selection: Strong, non-nucleophilic bases are often required. Potassium tert-butoxide (t-BuOK) in THF is a common choice. If this is not effective, consider alternative bases.
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Solvent Effects: The reaction can be highly solvent-dependent. While THF is frequently used, for less reactive substrates, polar aprotic solvents like DMF may accelerate the reaction. In some cases, a DMF/water mixture at elevated temperatures has been shown to be effective, even without an added base.[1]
-
Temperature Adjustment: Heating the reaction is often necessary. A typical temperature range is 70-110°C.[1] If the reaction is still slow, a moderate increase in temperature may be beneficial, but monitor for potential side product formation.
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Reagent Addition: In some instances, adding a second equivalent of the base after a period of heating can drive the reaction to completion.[1]
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Issue 2: Low Yields in Reductive Amination Step
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Question: I am experiencing low yields during the reductive amination of the aldehyde precursor with a primary amine. What can I do to optimize this step?
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Answer: Low yields in reductive amination can often be attributed to inefficient iminium ion formation or ineffective reduction. Consider the following:
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Iminium Ion Formation: For anilines, forming the iminium ion in dichloromethane (DCM) with one equivalent of acetic acid before reduction can be effective.[1] For alkyl amines, a stepwise approach of first forming the imine, removing the solvent, and then reducing can provide excellent yields.[1]
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation.[1] Ensure it is of good quality and added portion-wise to control the reaction.
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Reaction Conditions: The reaction is typically run at room temperature. Ensure anhydrous conditions, as water can interfere with the reaction.
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Issue 3: Difficulty in Removing Protecting Groups
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Question: I am struggling to efficiently remove the N-benzyl protecting group. What are the recommended conditions?
-
Answer: The removal of a benzyl group is typically achieved by catalytic hydrogenation.
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Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is a standard catalyst.[2] A hydrogen atmosphere (e.g., a balloon) is used.[2] For substrates where hydrogen gas is not ideal, transfer hydrogenation using ammonium formate with Pd/C can be an effective alternative.[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine completion. If the reaction stalls, it may be necessary to filter the mixture and add fresh catalyst.[2]
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Solvent: Methanol is a common solvent for this reaction.[2][3]
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Issue 4: Purification Challenges
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Question: The crude product is difficult to purify. What purification strategies are recommended?
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Answer: Purification of diazaspiro[3.3]heptane derivatives can be challenging due to their polarity.
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Column Chromatography: Flash column chromatography on silica gel is the most common method.[2]
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Salt Formation: If the free base is difficult to handle or purify, converting it to a salt (e.g., an oxalate or hydrochloride salt) can facilitate purification by crystallization.[4]
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Ion-Exchange Chromatography: For particularly challenging separations, an SCX (Strong Cation Exchange) cartridge can be used to capture the amine product, which is then eluted with a basic solution like methanolic ammonia.[1]
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Frequently Asked Questions (FAQs)
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Question: What is a common starting material for the synthesis of the this compound core?
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Answer: A common and versatile starting point is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be prepared from the corresponding chloroester via reduction and subsequent oxidation.[1] Another approach begins with di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate, which undergoes selective deprotection.[4]
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Question: What are the typical reaction conditions for the Boc protection of the free amine?
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Answer: After deprotection of a precursor, the resulting free secondary amine can be protected with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in a solvent like methanol at room temperature.[2]
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Question: Are there alternative methods to construct the diazaspiro[3.3]heptane core?
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Answer: Besides the intramolecular cyclization of a substituted azetidine, other routes have been explored. However, methods involving double displacement on a dichloro-neopentyl system have been reported to be unsuccessful.[1] Activation of diols or chloroalcohols as triflates or mesylates followed by reaction with a primary amine has also been attempted but often leads to complex mixtures.[1]
Quantitative Data Summary
Table 1: Optimization of Cyclization Conditions for a Model Substrate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | 18 | <10 |
| 2 | DBU | DMF | 70 | 3 | 100 |
| 3 | t-BuOK | THF | 70 | 2.5 | 100 |
| 4 | None | DMF | 140 | 3 | 100 |
| 5 | None | DMF/H₂O (8:2) | 110 | 3 | 100 |
Data adapted from a representative synthesis of a 2,6-diazaspiro[3.3]heptane derivative.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Model Cyclization)
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To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in THF, add a 1.0 M solution of potassium tert-butoxide in THF (2.2 equivalents).
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Heat the reaction in a sealed tube at 70°C.
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After 90 minutes, add an additional 1 equivalent of the potassium tert-butoxide solution.
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Continue heating for another hour.
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Allow the reaction to cool to room temperature.
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Filter the mixture to remove KCl and concentrate the solvent in vacuo.
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Purify the residue by column chromatography.[1]
Protocol 2: Deprotection of Di-Boc-2,6-diazaspiro[3.3]heptane and Oxalate Salt Formation
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In an inert atmosphere, prepare a solution of acetyl chloride (1 equivalent) in methanol.
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Add di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (1 equivalent) to the solution.
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Stir the resulting solution for 20 hours at 20°C.
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Add solid KOH (1 equivalent) in small portions, maintaining the temperature below 30°C.
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Concentrate the mixture under reduced pressure.
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Dissolve the residue in water and extract with ethyl acetate.
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Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
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Dissolve the residue in diethyl ether and add oxalic acid (1 equivalent).
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Stir the solution for 1 hour at room temperature.
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Collect the resulting solid by vacuum filtration and wash with ethyl acetate and diethyl ether to yield the title compound as a white solid.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting incomplete cyclization reactions.
References
Technical Support Center: Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Building Blocks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the scalable synthesis of 2,6-diazaspiro[3.3]heptane building blocks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine is giving low yields. What are the common pitfalls?
A1: Low yields in this step can often be attributed to the reaction conditions. For alkyl amines, a stepwise approach is generally more successful. First, form the imine in a toluene-methanol mixture. The removal of solvents under reduced pressure can help drive this equilibrium forward. Subsequently, reduce the imine with sodium borohydride in methanol. This stepwise method has been shown to provide excellent yields.[1] For anilines, forming the iminium ion in dichloroethane with one equivalent of acetic acid, followed by reduction with sodium triacetoxyborohydride, is an effective method.[1]
Q2: The final cyclization step to form the 2,6-diazaspiro[3.3]heptane ring is slow or incomplete. How can I optimize this reaction?
A2: The efficiency of the cyclization is highly dependent on the choice of base, solvent, and temperature.
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Base and Solvent: For N-alkyl azetidine formation, DBU in DMF at 70 °C has been shown to give complete conversion, whereas the reaction is very slow in THF.[1] For cyclization of aryl-substituted intermediates, potassium tert-butoxide in THF at 70°C is effective.[1]
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Temperature: Increasing the temperature can significantly reduce reaction times to just a few hours.[1]
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Base-Free Conditions: Interestingly, at higher temperatures (e.g., 110 °C in a DMF-water mixture), the reaction can proceed to completion without an added base. This is likely due to the dissociation of the HCl salt followed by irreversible cyclisation.[1]
Q3: I am observing significant levels of unidentified impurities after the cyclization step. What could be the cause?
A3: The formation of impurities can be due to the reaction conditions. Using a weaker base like potassium carbonate has been observed to result in a less clean reaction profile compared to stronger bases like DBU or potassium tert-butoxide.[1] Also, prolonged reaction times at high temperatures might lead to degradation. It is recommended to monitor the reaction by LCMS to determine the optimal reaction time. For cleaner reaction profiles, DMF was found to be superior to aqueous NMP, DMA, or pyridine mixtures.[1]
Q4: Are there alternative routes to 2,6-diazaspiro[3.3]heptanes if the primary route is unsuccessful?
A4: Yes, several alternative strategies have been explored, although with limited success. Attempts to use a dichloride intermediate for double displacement by a primary amine did not yield the desired product, likely due to the hindered neopentyl centers.[1] Similarly, activating a diol intermediate as a ditriflate or a chloroalcohol as a mesylate or triflate led to complex mixtures when reacted with a primary amine.[1] A more successful, though longer, route involves the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester as a key intermediate, which can then be further elaborated.[2]
Q5: How can I remove the N-benzyl protecting group after synthesis?
A5: While the provided literature primarily focuses on the synthesis of the N-benzyl protected scaffold, standard debenzylation conditions can be applied. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like H2 gas or ammonium formate. For a related deprotection, a mixture of 10% palladium on carbon and ammonium formate in methanol at 65°C was used to remove a phenylethyl group.[3]
Data Presentation: Reaction Yields and Conditions
Table 1: Reductive Amination and Cyclization with Primary Amines [1]
| R Group | Yield of Amine Intermediate (%) | Yield of Spirocycle (9a-e) (%) |
| 4-Fluorobenzyl | 90 | 85 |
| 2-Methoxybenzyl | 95 | 88 |
| Cyclohexylmethyl | 88 | 80 |
| Benzyl | 92 | 86 |
| Allyl | 85 | 78 |
Table 2: Optimization of Cyclization Conditions for (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | 18 | <5 |
| 2 | DBU | DMF | 70 | 18 | 100 |
| 3 | None | DMF | 110 | 3 | 100 |
| 4 | K₂CO₃ | DMF | 110 | 3 | 100 (less clean) |
| 5 | None | DMF/H₂O (8:2) | 110 | 1.5 | 100 |
| 6 | None | DMF | 80 | 18 | 60 |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [1]
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (3)
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Reduce the starting chloroester (1) with lithium aluminium hydride at reduced temperature. Caution: Prolonged reaction times (>30 min) can lead to significant amounts of the des-chloro reduction product.
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Perform a Swern oxidation on the resulting alcohol to afford the aldehyde 3 . An isolated yield of 83% can be expected.
Step 2: Reductive Amination with Anilines
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To a solution of aldehyde 3 in dichloroethane, add the desired aniline and one equivalent of acetic acid to form the iminium ion.
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Reduce the iminium ion with sodium triacetoxyborohydride to yield the corresponding amine intermediate.
Step 3: Cyclization to form 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a)
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To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equiv) in THF (1.5 mL), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF).
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Heat the reaction at 70 °C in a sealed tube for 90 minutes.
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Add further potassium tert-butoxide (1 equiv, 1.0 M solution in THF) and continue heating for another hour.
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Allow the reaction to cool to room temperature, filter to remove KCl, and evaporate the solvents to obtain the product.
Protocol 2: Synthesis of tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate [3]
Step 1: Deprotection of 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
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Purge a round-bottom flask with argon.
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Charge the flask with 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (200 mg), ammonium formate (4.22 g), 10% palladium on carbon (40 mg), and methanol (10 mL).
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Stir the resulting mixture at 65°C for 3 hours.
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Filter the mixture and concentrate under vacuum to obtain the title compound.
Visualizations
Caption: Synthetic route to 2,6-diazaspiro[3.3]heptanes.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Selective N-Boc Deprotection of Diazaspiro[3.3]heptanes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective N-Boc deprotection of diazaspiro[3.3]heptanes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete instead of selective mono-deprotection | Reaction conditions (acid concentration, temperature, time) are too harsh. | - For acidic deprotection, carefully control stoichiometry of the acid. Use a milder acid or reduce reaction temperature and time. - Consider using a thermal deprotection method, which can offer higher selectivity through precise temperature control.[1] |
| No reaction or incomplete deprotection | - Insufficient acid strength or concentration. - Low reaction temperature. - Steric hindrance around the N-Boc group. | - Increase the concentration of the acid (e.g., use neat TFA for a short duration if the substrate is stable). - Allow the reaction to warm to room temperature. - For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary. |
| Ring-opening of the diazaspiro[3.3]heptane core | Use of hydrogen chloride (HCl) for deprotection. | It has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening upon treatment with HCl. Trifluoroacetic acid (TFA) is the preferred acidic reagent for deprotection of this scaffold to avoid this side reaction. |
| Formation of t-butylated side products | The electrophilic t-butyl cation generated during deprotection can react with nucleophilic functional groups on the substrate. | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the t-butyl cation. |
| Difficulty in isolating the deprotected product | The free amine may be difficult to handle or purify. | Isolate the product as a salt (e.g., TFA or hydrochloride salt) by precipitation from a non-polar solvent like diethyl ether. This often improves stability and ease of handling. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the selective N-Boc deprotection of N,N'-di-Boc-diazaspiro[3.3]heptanes?
A1: The primary challenge is achieving selective removal of only one Boc group to yield the mono-protected product. Both nitrogens in the diazaspiro[3.3]heptane core are secondary amines, leading to similar reactivity of the two N-Boc groups under standard acidic conditions. This often results in a mixture of the starting material, the desired mono-deprotected product, and the fully deprotected diamine.
Q2: Which acidic reagent is recommended for the N-Boc deprotection of diazaspiro[3.3]heptanes?
A2: Trifluoroacetic acid (TFA) is generally the preferred acidic reagent. The use of hydrogen chloride (HCl) has been reported to cause ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold.
Q3: Are there alternative methods to acidic deprotection for achieving higher selectivity?
A3: Yes, thermal deprotection in a continuous flow setup has been shown to be a highly effective method for selective mono-deprotection of bis-Boc protected diamines.[1] By carefully controlling the temperature and residence time, it is possible to selectively cleave one N-Boc group while leaving the other intact.[1]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value on TLC.
Q5: What is the purpose of using a scavenger during Boc deprotection?
A5: Acid-mediated Boc deprotection generates a reactive t-butyl cation. If your diazaspiro[3.3]heptane substrate contains other nucleophilic functional groups, this cation can lead to unwanted t-butylation side reactions. A scavenger, such as triethylsilane or thioanisole, is added to the reaction mixture to "scavenge" or trap the t-butyl cation, thus preventing these side reactions.
Experimental Protocols
Protocol 1: General Procedure for Full N-Boc Deprotection with TFA
This protocol describes the complete removal of both Boc protecting groups.
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Dissolve the N,N'-di-Boc-2,6-diazaspiro[3.3]heptane (1 equivalent) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (10-20 equivalents) to the solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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The resulting TFA salt of the diamine can be precipitated by adding cold diethyl ether and collected by filtration.
Protocol 2: Selective Thermal Mono-Deprotection in Continuous Flow
This protocol is adapted from a method for the selective deprotection of bis-Boc diamines and offers high selectivity for mono-deprotection.[1]
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Prepare a solution of the N,N'-di-Boc-diazaspiro[3.3]heptane in a suitable solvent (e.g., methanol or trifluoroethanol).[1]
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Pump the solution through a heated flow reactor. The optimal temperature for selective mono-deprotection of similar bis-Boc diamines has been found to be around 150 °C with a residence time of 30-60 minutes.[1]
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Collect the reaction outflow.
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The solvent can be removed under reduced pressure to yield the crude product.
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Purify the mono-Boc protected diazaspiro[3.3]heptane by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes quantitative data for different N-Boc deprotection methods. Note that achieving high selectivity for acidic mono-deprotection of the symmetric diazaspiro[3.3]heptane can be challenging and often results in mixtures.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Substrate | Product | Yield (%) | Reference |
| Full Deprotection (Acidic) | TFA (10-20 eq.) | DCM | 0 to RT | 1-4 h | N,N'-di-Boc-2,6-diazaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane (di-TFA salt) | Typically >95% | General Protocol |
| Selective Mono-Deprotection (Thermal) | None | Methanol | 150 | 30 min | Bis-Boc diamine | Mono-Boc diamine | 85% (conversion) | [1] |
Visualizations
Caption: Experimental workflow for N-Boc deprotection of diazaspiro[3.3]heptanes.
Caption: Troubleshooting guide for N-Boc deprotection of diazaspiro[3.3]heptanes.
References
Technical Support Center: Purification of Diazaspiro[3.3]heptane Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diazaspiro[3.3]heptane intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying diazaspiro[3.3]heptane intermediates?
A1: The primary purification techniques for diazaspiro[3.3]heptane intermediates include:
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Column Chromatography: Widely used for separating the desired product from reaction impurities. Due to the basic nature of the amine nitrogens, modifications to standard silica gel chromatography are often necessary.
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Crystallization/Precipitation: Effective for obtaining highly pure material, especially after converting the free base to a salt (e.g., hydrochloride salt), which often exhibits better crystallinity.[1]
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Ion-Exchange Chromatography: Particularly useful for capturing the basic diazaspiro[3.3]heptane core and removing neutral or acidic impurities. Elution is typically achieved with a basic solution.[2]
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Distillation: Applicable for intermediates that are thermally stable and have a sufficiently low boiling point.[3]
Q2: My diazaspiro[3.3]heptane intermediate is an oil and won't crystallize. What should I do?
A2: It is common for free-base diazaspiro[3.3]heptane derivatives to be oils or low-melting solids. A highly effective strategy to induce crystallization is to convert the amine into a salt.[1] Dissolving the crude product in a suitable solvent like diethyl ether or ethyl acetate and then adding a solution of hydrochloric acid (HCl) in the same or a compatible solvent will often precipitate the hydrochloride salt as a crystalline solid.[1][4] Other acids such as sulfuric acid or tartaric acid can also be employed.[1]
Q3: What are the typical protecting groups used for diazaspiro[3.3]heptane intermediates, and how are they removed?
A3: The most common protecting group for one of the amine functionalities is the tert-butoxycarbonyl (Boc) group.[5] This allows for selective functionalization of the unprotected amine.
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Removal of the Boc group: This is typically achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a preferred method.[5] While hydrogen chloride (HCl) in diethyl ether or other solvents is also used, it has been noted that for the 2,6-diazaspiro[3.3]heptane scaffold, HCl treatment can sometimes lead to ring-opening of the strained azetidine rings.[5]
Troubleshooting Guides
Column Chromatography
Problem: My diazaspiro[3.3]heptane intermediate streaks badly on the silica gel column, leading to poor separation and low recovery.
This is a common issue due to the basic nature of the amines interacting strongly with the acidic silanol groups on the silica surface.[6]
| Possible Cause | Suggested Solution |
| Strong interaction with acidic silica gel. | Option 1: Add a competing amine to the mobile phase. Incorporate a small amount (e.g., 1-2%) of a volatile amine like triethylamine (Et3N) or ammonium hydroxide (NH4OH) into your eluent system.[7] This will "neutralize" the acidic sites on the silica, reducing streaking. |
| Option 2: Use a different stationary phase. Consider using amine-functionalized silica gel or alumina, which are less acidic and better suited for the purification of basic compounds.[1][6] | |
| Option 3: Modify the mobile phase pH (for reversed-phase). For reversed-phase HPLC, using a mobile phase with a pH in the range of 3.5 to 5.5, buffered appropriately, can improve peak shape for basic amines.[8] |
Problem: I am having trouble separating my N-Boc protected diazaspiro[3.3]heptane from excess Boc-anhydride (Boc₂O).
| Possible Cause | Suggested Solution |
| Similar polarity of the product and the reagent. | Option 1: Use a scavenger resin. After the reaction is complete, add a polymer-supported trisamine resin to the reaction mixture. This resin will react with the excess Boc₂O, and the resulting product can be easily filtered off. |
| Option 2: Careful column chromatography. While challenging, a well-optimized gradient on silica gel can separate the N-Boc product from Boc₂O. |
Crystallization
Problem: I have formed the hydrochloride salt of my diazaspiro[3.3]heptane, but it precipitates as an oil or an amorphous solid.
| Possible Cause | Suggested Solution |
| The solvent system is not optimal for crystallization. | Option 1: Try a different solvent or solvent mixture. The ideal solvent should dissolve the salt when hot but have low solubility when cold. For polar amine salts, consider alcohols (methanol, ethanol), acetonitrile, or mixtures with less polar solvents. |
| Option 2: Slow down the crystallization process. Rapid precipitation often leads to amorphous solids. Try cooling the solution slowly to room temperature and then to 0°C. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Option 3: Use a different counter-ion. If the hydrochloride salt does not crystallize well, consider forming a salt with a different acid, such as sulfuric acid or a dicarboxylic acid, which may have different crystal packing properties.[1] |
Reaction Work-up and Impurity Removal
Problem: My final product is contaminated with unreacted starting materials.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Option 1: Drive the reaction to completion. If possible, try extending the reaction time, increasing the temperature, or adding more of the excess reagent. |
| Inefficient purification. | Option 2: Use an ion-exchange cartridge. For basic diazaspiro[3.3]heptane products, loading the crude reaction mixture onto an SCX (Strong Cation Exchange) cartridge can be very effective. The basic product will bind to the resin, allowing neutral and acidic impurities to be washed away. The product can then be eluted with a basic solution, such as ammonia in methanol.[2] |
Problem: I am observing unexpected side products in my reaction.
| Possible Cause | Suggested Solution |
| Ring-opening of the azetidine ring. | The diazaspiro[3.3]heptane core is strained and can be susceptible to ring-opening under harsh conditions, particularly strong acid. When performing reactions like Boc deprotection, use milder acidic conditions (e.g., TFA in DCM) and carefully control the reaction time and temperature.[5] |
| Formation of chlorinated byproducts. | In some synthetic routes, the formation of 3-chlorinated azetidines has been observed as a side reaction.[9] This can sometimes be suppressed by using the TFA-salt of the amine in subsequent reactions with acyl chlorides in the presence of a base like triethylamine.[9] |
Quantitative Data
Table 1: Purification of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [2]
| Compound | Purification Method | Eluent/Solvent | Purity (HPLC-MS) |
| 7a | Column Chromatography | 20-100% EtOAc in isohexanes | 98.58% |
| 9a | Flash Column Chromatography | 1-30% EtOH in CH₂Cl₂ | 98.23% |
Experimental Protocols
Protocol 1: Purification of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a) by Column Chromatography [2]
-
After completion of the reaction, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts (e.g., KCl).
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel.
-
The column is eluted with a gradient of 20% to 100% ethyl acetate in isohexanes.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield the product as a yellow oil.
Protocol 2: Purification of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane (9a) using an SCX Ion-Exchange Cartridge [2]
-
Following the reaction, the mixture is cooled to ambient temperature.
-
The reaction mixture is loaded onto an SCX ion-exchange cartridge that has been preconditioned with methanol.
-
The cartridge is washed with methanol to remove non-basic impurities.
-
The desired product is then eluted from the cartridge using a 1M solution of ammonia in methanol.
-
The solvent is evaporated from the collected eluent.
-
The residue is further purified by flash column chromatography, eluting with a gradient of 1-30% ethanol in dichloromethane to afford the pure product as a colorless oil.
Protocol 3: Purification of an N-Boc Protected Intermediate by Removal of Excess Boc₂O
-
Upon completion of the N-Boc protection reaction, add 4 mL of methanol to the reaction vial.
-
Pass the reaction mixture through a cartridge containing a polymer-supported trisamine resin at a flow rate of 2 mL/min.
-
Wash the cartridge five times with 2.4 mL of methanol.
-
The combined solution collected from the cartridge contains the purified N-Boc protected product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. longdom.org [longdom.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Overcoming Solubility Issues of Spirocyclic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with spirocyclic compounds.
Troubleshooting Guides
This section addresses specific experimental issues. Follow these guides to diagnose and resolve common problems.
Problem 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer ("Crashing Out")
Symptoms:
-
A concentrated stock solution of your spirocyclic compound (typically in DMSO) is clear.
-
Upon adding the stock to an aqueous buffer or cell culture medium, a precipitate or cloudiness forms instantly.
Root Cause Analysis: This phenomenon, often called "solvent shock," occurs when the compound's solubility in the final aqueous environment is significantly lower than in the organic stock solvent. The rapid dispersion of the solvent leaves the hydrophobic compound in an environment where it cannot remain dissolved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C), as solubility often increases with temperature.
-
Perform a stepwise dilution. Instead of a single large dilution, first dilute the DMSO stock into a small volume of medium, mix well, and then add this intermediate solution to the final volume.
-
Add the stock solution slowly (dropwise) to the aqueous buffer while vortexing or swirling. This promotes rapid dispersion and minimizes localized high concentrations of the compound.
-
-
Minimize Final DMSO Concentration:
-
The final concentration of DMSO in assays should ideally be below 0.5% to avoid solvent-induced toxicity or artifacts.
-
If you need to add a larger volume of stock to reach your target concentration, consider making a more concentrated initial stock solution in DMSO.
-
-
Use a Co-solvent:
-
If permitted by the assay, including a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final aqueous buffer can increase the solubility of hydrophobic compounds.
-
Problem 2: Inconsistent or Non-Reproducible Results in Biological Assays
Symptoms:
-
High variability between replicate wells.
-
Poor correlation between dose and response.
-
Lower than expected potency (underestimated activity).
Root Cause Analysis: Low aqueous solubility is a primary cause of these issues. If the compound is not fully dissolved at the tested concentrations, the actual concentration in solution is unknown and lower than the nominal concentration, leading to inaccurate structure-activity relationship (SAR) data.[1]
Solutions:
-
Determine the Kinetic Solubility Limit:
-
Before conducting extensive biological assays, perform a kinetic solubility assay (see Experimental Protocols section) in the same buffer and under the same conditions (temperature, incubation time) as your biological assay.
-
Action: Only use concentrations at or below the measured kinetic solubility limit for your experiments to ensure the compound is fully dissolved.
-
-
Visually Inspect Assay Plates:
-
Use a microscope to inspect the wells of your assay plate for any signs of compound precipitation before and after the incubation period.
-
-
Re-evaluate Dilution Protocol:
-
Ensure that the DMSO stock is mixed directly and thoroughly with the assay media. Some protocols that involve an intermediate dilution in a purely aqueous solution can increase the likelihood of precipitation.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why do spirocyclic compounds often have solubility issues? A: Spirocyclic compounds possess a rigid, three-dimensional structure. This rigidity, while beneficial for target binding, can lead to a stable crystal lattice structure that is difficult to break apart, a high melting point, and consequently, low aqueous solubility.[2] Shifting from planar, aromatic structures to more sp3-hybridized spirocycles generally correlates with improved physicochemical properties, but the inherent lipophilicity of the carbon-rich scaffold can still present solubility challenges.[2]
Q2: What is the difference between kinetic and thermodynamic solubility? A:
-
Kinetic Solubility is measured by dissolving a compound from a concentrated organic solvent stock (like DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is relevant for high-throughput screening and early-stage assays where compounds are introduced via a solvent. It is generally a higher value than thermodynamic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24 hours). This value is crucial for lead optimization and formulation development.
Q3: How can I structurally modify my spirocyclic compound to improve its solubility? A: Structural modification is a key strategy to enhance intrinsic solubility.
-
Introduce Polar/Ionizable Groups: Adding hydrogen bond donors/acceptors (e.g., hydroxyl, amino groups) or ionizable groups (e.g., carboxylic acids, basic amines) can significantly increase interaction with water.
-
Disrupt Crystal Packing: Modifying the structure to disrupt planarity or symmetry can lower the crystal lattice energy, making the compound easier to dissolve.
-
Reduce Lipophilicity (LogP/LogD): Replacing lipophilic moieties with more polar fragments can improve aqueous solubility. For example, replacing a piperazine ring with certain spirocyclic analogues has been shown to decrease lipophilicity and increase solubility.[2][3]
Q4: Which formulation strategy is best for my poorly soluble spirocyclic compound? A: The choice depends on the compound's properties and the intended application (e.g., in vitro assay vs. in vivo administration).
Caption: Decision tree for selecting a solubility enhancement strategy.
-
For in vitro assays:
-
Co-solvents: Adding agents like PEG 400 or ethanol can be a simple and effective first step.
-
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility. Complexation of spiro[cyclopropane-1,3′-oxindoles] with β-cyclodextrins has been shown to increase water solubility up to fourfold.[4]
-
-
For in vivo administration:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase solubility and dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.
-
Data Presentation: Solubility Enhancement Examples
The following tables summarize quantitative data on how structural modifications and formulation strategies can improve the solubility of compounds.
Table 1: Illustrative Solubility Improvement via Structural Modification
| Compound Series | Modification | Initial Solubility (µg/mL) | Modified Solubility (µg/mL) | Fold Increase | Reference |
| Quinolinyltriazole MIF Inhibitors | Addition of an ethyleneoxy group to a linker | 37 | 867 | ~23x | [5] |
| Quinolinyltriazole MIF Inhibitors | Addition of a morpholine-containing substituent | 2 | 309 | ~155x | [5] |
| PLK4 Inhibitor | Replacement of an alkene with a spiro-cyclopropyl linker | Poor (value not specified) | Improved (value not specified) | N/A | [2] |
Table 2: Solubility Improvement of a Spiro-oxindole with Cyclodextrin Formulation
| Compound | Formulation | Solubility (µg/mL) | Fold Increase | Reference |
| Spiro[cyclopropane-1,3′-oxindole] | None (intrinsic solubility) | ~10-15 | 1x | [4] |
| Spiro[cyclopropane-1,3′-oxindole] | Complexation with β-Cyclodextrins | ~40-60 | ~4x | [4] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a solid compound.
Materials:
-
Solid (crystalline) test compound
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial (ensure solid is visible after equilibration).
-
Equilibration: Add a known volume of the aqueous buffer to the vial. Seal the vial tightly and place it on an orbital shaker or in a thermomixer. Incubate at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a chemically inert syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the filtrate into a suitable solvent (e.g., acetonitrile/water) and determine the compound concentration using a validated analytical method (HPLC-UV or LC-MS/MS) against a standard curve.
Protocol 2: Kinetic Solubility Assay (Turbidimetric/Nephelometric Method)
This high-throughput protocol is used for rapid solubility screening in early drug discovery.
Caption: Workflow for a kinetic solubility assay.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Clear 96- or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring light scattering/turbidity (absorbance at ~620 nm)
Methodology:
-
Plate Setup: Add a small volume (e.g., 2 µL) of the compound's DMSO stock solution into the wells of a microplate. Often, a serial dilution of the stock is prepared in DMSO first to create a range of concentrations.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations (this results in a final DMSO concentration of 1%).
-
Incubation: Seal the plate and shake it on a plate shaker for a defined period (e.g., 1.5 to 2 hours) at room temperature.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer or plate reader.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity begins to sharply increase, indicating the formation of a precipitate.
References
- 1. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in Diazaspiro[3.3]heptane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[3.3]heptanes, with a specific focus on strategies to control stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol in the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes?
A1: The main strategies revolve around asymmetric synthesis methodologies. One highly effective approach involves the addition of 3-azetidinecarboxylate anions to N-tert-butanesulfinyl aldimines (Davis-Ellman imines), followed by a reductive cyclization.[1][2] This method has been shown to produce excellent yields and high diastereomeric ratios. Another key strategy is the use of chiral auxiliaries, which temporarily impart chirality to the molecule, guiding the stereochemical outcome of subsequent reactions. Catalytic asymmetric synthesis is also an emerging area for achieving enantioselectivity in related spirocyclic systems.[3][4]
Q2: I am observing a low diastereomeric ratio in my reaction to synthesize a 1-substituted 2,6-diazaspiro[3.3]heptane. What are the potential causes and solutions?
A2: Low diastereoselectivity can stem from several factors. One common issue is the choice of base and reaction temperature when using methods like the addition of azetidine carboxylates to chiral sulfinimines. The reaction is sensitive to these parameters, and optimization is often necessary. For instance, using a specific base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) can significantly enhance the diastereomeric ratio. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q3: Can I use a chiral auxiliary other than N-tert-butanesulfinyl imines for this type of synthesis?
A3: While N-tert-butanesulfinyl imines (Davis-Ellman imines) are well-documented for this specific synthesis, other chiral auxiliaries are widely used in asymmetric synthesis and could potentially be adapted.[1][2][5][6][7][8] Evans oxazolidinones, for example, are effective in controlling the stereochemistry of alkylation reactions.[8] However, the successful application of a different auxiliary would likely require significant optimization of the reaction conditions. The choice of auxiliary depends on the specific substrate and the desired stereochemical outcome.
Q4: Are there any catalytic methods available for the enantioselective synthesis of diazaspiro[3.3]heptanes?
A4: While the provided literature primarily focuses on substrate-controlled diastereoselective methods using chiral auxiliaries for 2,6-diazaspiro[3.3]heptanes, catalytic asymmetric methods are being developed for related spirocyclic systems. For instance, rhodium-catalyzed cyclopropanations have been used for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes.[3] Adapting such catalytic systems to diazaspiro[3.3]heptane synthesis would be a promising area for further research.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in the Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes via Chiral Sulfinimine Addition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base | The choice of base is critical for achieving high diastereoselectivity. If you are using a weaker base, consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA). | Increased diastereomeric ratio. |
| Incorrect Reaction Temperature | The addition reaction is often highly temperature-sensitive. Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) during the addition of the nucleophile. | Improved control over the transition state, leading to higher diastereoselectivity. |
| Purity of Reagents | Impurities in the starting materials (azetidine carboxylate or sulfinimine) can interfere with the reaction. Purify all reagents before use. | A cleaner reaction profile and potentially higher diastereoselectivity. |
| Slow Addition of Nucleophile | A rapid addition of the azetidine carboxylate enolate can lead to poor selectivity. Add the enolate solution dropwise to the solution of the sulfinimine. | Better control over the reaction, minimizing side reactions and improving the d.r. |
Issue 2: Poor Yield of the Final Diazaspiro[3.3]heptane Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reductive Cyclization | The final reductive cyclization step may not be going to completion. Ensure you are using a suitable reducing agent and that the reaction is allowed to proceed for a sufficient amount of time. | Increased yield of the desired spirocyclic product. |
| Side Reactions During Cyclization | The cyclization conditions might be promoting side reactions. Consider optimizing the reaction temperature and concentration. | Minimized formation of byproducts and an improved isolated yield. |
| Decomposition of Intermediates | The intermediates in the reaction sequence may be unstable. Handle them under an inert atmosphere and at low temperatures if necessary. | Reduced loss of material throughout the synthesis, leading to a higher overall yield. |
| Inefficient Purification | The product may be lost during purification. Optimize your chromatographic or crystallization conditions to improve recovery. | Higher isolated yield of the pure product. |
Quantitative Data Summary
The following table summarizes the quantitative data from a study on the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes.[1][2]
| Entry | R Group of Aldimine | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ph | 89 | 98:2 |
| 2 | 4-MeO-Ph | 85 | 97:3 |
| 3 | 4-F-Ph | 88 | 98:2 |
| 4 | 2-Naphthyl | 82 | 95:5 |
| 5 | Cyclohexyl | 75 | 96:4 |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes[1][2]
This protocol describes the addition of a 3-azetidinecarboxylate anion to a Davis-Ellman imine, followed by reductive cyclization.
Step 1: Formation of the Azetidine Enolate
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of methyl 1-Boc-azetidine-3-carboxylate in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Diastereoselective Addition to the N-tert-Butanesulfinyl Aldimine
-
To the freshly prepared enolate solution at -78 °C, add a solution of the N-tert-butanesulfinyl aldimine in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically several hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reductive Cyclization
-
The purified adduct from Step 2 is then subjected to a reductive cyclization protocol to form the diazaspiro[3.3]heptane core. This typically involves removal of the Boc and sulfinyl protecting groups followed by cyclization. The specific conditions for this step will vary depending on the substrate and should be followed according to the detailed literature procedure.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. york.ac.uk [york.ac.uk]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Diazaspiro[3.3]heptane Substrates
This technical support center provides troubleshooting guidance for researchers utilizing diazaspiro[3.3]heptane substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am attempting a Buchwald-Hartwig amination with N-Boc-2,6-diazaspiro[3.3]heptane and an aryl chloride, but I am observing no or very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Low or no conversion in a Buchwald-Hartwig reaction with diazaspiro[3.3]heptane substrates can stem from several factors, often related to catalyst activity and reaction conditions.
Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Palladium Pre-catalyst: Ensure you are using an appropriate Pd(II) pre-catalyst that can be readily reduced in situ to the active Pd(0) species.[1] For challenging substrates like aryl chlorides, pre-catalysts are often more reliable than sources like Pd(OAc)₂.[2]
-
Ligand Choice: The choice of phosphine ligand is critical. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step, which is often rate-limiting.[2][3] Consider ligands such as Josiphos-type ligands (e.g., SL-J009-1) which have been shown to be effective for this transformation.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvent is properly degassed.[4]
-
-
Reaction Parameters:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice for these reactions. Ensure the base is fresh and has been handled under anhydrous conditions.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used. The solubility of all components, especially the base, is important for reaction efficiency.[5]
-
Temperature: These reactions often require elevated temperatures (e.g., 100 °C) to proceed at a reasonable rate, especially with less reactive aryl chlorides.[2]
-
-
Reagent Quality:
-
Substrate Purity: Ensure the purity of both your diazaspiro[3.e]heptane substrate and the aryl halide. Impurities can sometimes poison the catalyst.
-
Amine Form: The free base of the diazaspiro[3.3]heptane should be used. If it is in a salt form (e.g., hydrochloride or oxalate), it will need to be neutralized or an additional equivalent of base added.
-
Troubleshooting Workflow: Low Conversion
FAQ 2: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated arene side-product. What causes this and how can it be minimized?
The formation of a hydrodehalogenated arene (where the halide on your electrophile is replaced by a hydrogen) is a common side reaction. This typically occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate.[3]
Potential Causes and Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired). Using a bulkier ligand can often disfavor the conformation required for β-hydride elimination.
-
Base: The choice and concentration of the base can play a role. While a strong base is necessary, an excessively high concentration or a base that is too harsh might promote side reactions.
-
Water Content: While rigorously anhydrous conditions are generally recommended, trace amounts of water can be a source of protons for the hydrodehalogenation. Ensure all reagents and solvents are sufficiently dry.
FAQ 3: I am trying to perform a Suzuki coupling with a bromo-functionalized diazaspiro[3.3]heptane derivative, but the reaction is sluggish and yields are poor. What should I consider?
While the Buchwald-Hartwig amination of diazaspiro[3.3]heptanes is reported, using a functionalized diazaspiro[3.3]heptane as the electrophile in a Suzuki coupling is less common and may present unique challenges.
Key Considerations for Suzuki Coupling:
-
Catalyst System:
-
Ligand: For Suzuki reactions, ligands that promote the transmetalation step are crucial. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[6]
-
Palladium Source: A reliable Pd(0) source or pre-catalyst is essential. Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but modern pre-catalysts can offer better reliability.[7][8]
-
-
Base and Solvent:
-
Base: The base in a Suzuki reaction is critical for activating the boronic acid/ester for transmetalation.[7] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. Often, aqueous solutions of these bases are used.
-
Solvent: A variety of solvents can be used, including toluene, dioxane, or DMF, often with water as a co-solvent to dissolve the inorganic base.[8]
-
-
Boron Reagent:
-
Purity and Stability: Boronic acids can be prone to decomposition (protodeboronation), especially under the reaction conditions.[9] Using boronate esters (e.g., pinacol esters) can sometimes improve stability and reactivity. Ensure your boronic acid is pure and stored correctly.
-
Logical Relationship: Key Suzuki Coupling Parameters
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Improving the yield of multi-step synthesis of complex diazaspiro[3.3]heptane analogs
Welcome to the technical support center for the synthesis of complex diazaspiro[3.3]heptane analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective general strategy for synthesizing the 2,6-diazaspiro[3.3]heptane core?
A1: A widely adopted and scalable strategy involves the construction of a bifunctional azetidine precursor, followed by an intramolecular cyclization to form the second azetidine ring. A representative route begins with a readily available 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate. This aldehyde undergoes reductive amination with a primary amine or aniline. The resulting secondary amine, which now contains the complete carbon and nitrogen backbone, is then cyclized via an intramolecular nucleophilic substitution to form the spirocyclic core.[1] This method is amenable to library synthesis and can be scaled up.[1]
Q2: My final intramolecular cyclization step to form the spiro-core is low-yielding. What are the most common causes and how can I fix them?
A2: Low yields in the final cyclization are a frequent challenge. Key factors to investigate include the choice of base, solvent, and reaction temperature, as the optimal conditions are highly substrate-dependent.[1]
-
Base/Solvent System: For amine hydrochloride salts, heating in a DMF/water mixture can drive the reaction to completion without an added base.[1] For free amines, a strong, non-nucleophilic base is typically required. While potassium tert-butoxide (t-BuOK) in THF is effective for many substrates, others may react sluggishly.[1] In such cases, switching to a stronger base/solvent system like DBU in DMF can significantly accelerate the reaction and improve conversion.[1]
-
Competing Reactions: Intermolecular reactions (dimerization or polymerization) can compete with the desired intramolecular cyclization, especially at high concentrations.[2] Running the reaction under high-dilution conditions can favor the formation of the monomeric, cyclized product.
-
Leaving Group: If your precursor uses a leaving group other than a halide (e.g., mesylate, tosylate), ensure it is sufficiently reactive. Poor leaving groups can lead to complex mixtures and little desired product.[1][2]
Q3: I am struggling with the N-Boc deprotection of my final diazaspiro[3.3]heptane analog. What are the best practices?
A3: N-Boc deprotection is typically achieved with strong acids, but the specific reagent is critical for the diazaspiro[3.3]heptane scaffold. The use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the preferred method.[3] It is crucial to avoid using hydrochloric acid (HCl), as this has been shown to cause ring-opening of the strained azetidine rings in the 2,6-diazaspiro[3.3]heptane system.[3] The deprotection is generally clean and efficient with TFA, followed by a standard basic workup to neutralize the resulting salt.
Q4: What are the most effective purification strategies for diazaspiro[3.3]heptane analogs?
A4: Purification can be challenging due to the basicity and potential polarity of the amine products.
-
Column Chromatography: Standard flash column chromatography on silica gel is a common method.[1] For basic amines that may streak on silica, the mobile phase can be amended with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide.
-
Salt Conversion: A highly effective technique for separating the basic product from non-polar, non-basic impurities is to convert it to a hydrochloride (HCl) salt.[4] By treating a solution of the crude product in a solvent like diethyl ether with an ethereal HCl solution, the desired amine will often precipitate as its HCl salt. The non-basic organic impurities remain in solution and can be washed away.[4] The free base can then be recovered by neutralization.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination Step
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction with an aniline substrate is slow or incomplete. | Inefficient iminium ion formation. | First, stir the aldehyde precursor and the aniline in a solvent like dichloroethane (DCE) with one equivalent of acetic acid to facilitate iminium ion formation. Then, add the reducing agent (e.g., sodium triacetoxyborohydride).[1] |
| Reaction with an alkyl amine gives multiple byproducts. | Direct reduction competes with imine formation, or the imine is unstable. | Perform the reaction in a stepwise manner. First, form the imine in a toluene-methanol mixture, using a Dean-Stark trap or removing solvents under reduced pressure to drive the reaction to completion. Then, dissolve the crude imine in methanol and reduce it with sodium borohydride.[1] |
| Starting material remains after prolonged reaction time. | Insufficient reactivity of the reducing agent. | Sodium triacetoxyborohydride is generally mild and effective. If issues persist, consider a more reactive borohydride reagent, but be mindful of potential over-reduction of other functional groups. |
Problem 2: Incomplete or Messy Intramolecular Cyclization
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction is extremely slow in THF with t-BuOK. | The substrate is not reactive enough under these conditions. | Switch to a more polar aprotic solvent and/or a different base. For example, using DBU in DMF at an elevated temperature (e.g., 70-110 °C) can significantly improve the reaction rate and yield.[1] |
| Significant amount of polymeric byproduct is observed. | Intermolecular reaction is outcompeting the intramolecular cyclization. | Reduce the concentration of the substrate in the reaction mixture (high-dilution principle). Add the substrate solution slowly via syringe pump to the heated base/solvent mixture to maintain a low instantaneous concentration. |
| Reaction of an amine hydrochloride salt precursor stalls. | The equilibrium is not sufficiently shifted towards the cyclized product. | The addition of water can sometimes help drive the reaction to completion, likely by dissolving salt byproducts. An optimal solvent system may be a DMF-water mixture (e.g., 9:1 or 8:2) at elevated temperatures (110 °C).[1] Under these conditions, an external base may not be necessary.[1] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Reductive Amination and Cyclization Yields with Anilines [1]
| Aniline Substituent | Reductive Amination Yield (%) | Cyclization Yield (%) |
| Phenyl | 83 | 70 |
| 4-Methoxyphenyl | 86 | 60 |
| 4-Chlorophenyl | 72 | 65 |
| Conditions: (Reductive Amination) Aniline, AcOH, NaBH(OAc)₃, DCE. (Cyclization) t-BuOK, THF, 70 °C. |
Table 2: Optimization of Cyclization Conditions for an Alkyl Amine Precursor [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | 24 | < 5 |
| 2 | DBU | DMF | 70 | 24 | 100 |
| 3 | DBU | DMF | 110 | 3 | 100 |
| 4 | K₂CO₃ | DMF | 110 | 3 | 100 |
| 5 | None | DMF | 110 | 3 | 100 |
| 6 | None | DMF | 70 | 24 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde[1]
This protocol details the Swern oxidation of the corresponding alcohol precursor.
-
Preparation: To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (N₂ or Ar), add DMSO (2.5 eq) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of (1-benzyl-3-chloromethylazetidin-3-yl)methanol (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes.
-
Quenching: Add triethylamine (Et₃N, 5.0 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.
Protocol 2: Reductive Amination with an Aniline[1]
-
Iminium Formation: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the desired aniline (1.0 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Intramolecular Cyclization using Potassium tert-Butoxide[1]
-
Preparation: To a stirred solution of the secondary amine precursor (e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine) (1.0 eq) in anhydrous THF, add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (2.2 eq).
-
Reaction: Heat the reaction mixture in a sealed tube at 70 °C. Monitor the reaction progress (e.g., after 90 minutes). If starting material remains, an additional portion of t-BuOK (1.0 eq) can be added. Continue heating until the reaction is complete (typically 2-4 hours total).
-
Work-up: Allow the reaction to cool to room temperature. Filter the mixture to remove the precipitated KCl. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the 2,6-diazaspiro[3.3]heptane product.[1]
Visualizations
References
Validation & Comparative
1-Azaspiro[3.3]heptane: A Validated Bioisostere for Piperidine in Drug Discovery
A comprehensive comparison guide for researchers, scientists, and drug development professionals on the validation of 1-azaspiro[3.3]heptane as a next-generation piperidine bioisostere. This guide provides an objective comparison of physicochemical and biological properties, supported by experimental data and detailed protocols.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of numerous approved drugs.[1] However, its metabolic liabilities and physicochemical properties can present challenges in drug development. Bioisosteric replacement is a key strategy to mitigate these issues, aiming to retain or improve biological activity while optimizing pharmacokinetic and pharmacodynamic profiles. While 2-azaspiro[3.3]heptane has been a common piperidine bioisostere, the isomeric 1-azaspiro[3.3]heptane has emerged as a promising alternative with distinct advantages.[1][2] This guide details the validation of 1-azaspiro[3.3]heptane, comparing its performance against piperidine and the more established 2-azaspiro[3.3]heptane.
Physicochemical Properties: A Comparative Analysis
The successful mimicry of a scaffold relies on replicating key physicochemical properties such as basicity (pKa), lipophilicity (logP/logD), and solubility. A comparative study of model amide compounds of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane reveals the nuanced differences between these scaffolds.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine Analogue (57) | 2-Azaspiro[3.3]heptane Analogue (58) | 1-Azaspiro[3.3]heptane Analogue (59) |
| pKa (of parent amine HCl) | 11.2 | 10.6 | 10.7 |
| clogP (Calculated) | 3.7 | 3.4 | 3.4 |
| logD at pH 7.4 (Experimental) | 1.6 | 1.2 | 1.0 |
| Kinetic Solubility (µM) in PBS pH 7.4 | 136 | 12 | 13 |
| Data sourced from Kirichok et al., 2023.[1][2] |
The data indicates that 1-azaspiro[3.3]heptane has a similar basicity to 2-azaspiro[3.3]heptane, both being less basic than the corresponding piperidine derivative.[2] A key advantage of the spirocyclic scaffolds is the reduction in lipophilicity. Replacing piperidine with 1-azaspiro[3.3]heptane resulted in a significant decrease in the experimental distribution coefficient (logD) from 1.6 to 1.0.[2] While both spirocyclic analogues show markedly lower aqueous solubility compared to the piperidine model compound, 1-azaspiro[3.3]heptane demonstrates a favorable lipophilicity profile.[1][2]
Metabolic Stability in Human Liver Microsomes
A primary driver for bioisosteric replacement is the enhancement of metabolic stability. The in vitro metabolic stability of the model compounds was assessed in human liver microsomes, measuring the intrinsic clearance (CLint) and the metabolic half-life (t½).
Table 2: Metabolic Stability Data
| Parameter | Piperidine Analogue (57) | 2-Azaspiro[3.3]heptane Analogue (58) | 1-Azaspiro[3.3]heptane Analogue (59) |
| CLint (µL min⁻¹ mg⁻¹) | 14 | 53 | 32 |
| t½ (min) | >60 | 31 | 52 |
| Data sourced from Kirichok et al., 2023.[1][2] |
The results show that while both azaspiro[3.3]heptane analogues have a higher intrinsic clearance than the piperidine analogue, the 1-azaspiro[3.3]heptane derivative is significantly more stable than its 2-azaspiro isomer.[2] Its metabolic half-life of 52 minutes is nearly double that of the 2-azaspiro[3.3]heptane analogue (31 minutes), highlighting its potential to improve the pharmacokinetic profile of drug candidates.[2]
In Vivo Biological Validation: A Bupivacaine Analogue
To validate 1-azaspiro[3.3]heptane as a functional bioisostere in a biological context, the piperidine ring of the local anesthetic drug bupivacaine was replaced with the 1-azaspiro[3.3]heptane scaffold.[2] The resulting analogue was tested for its antinociceptive effect in a tail flick test in mice.
Table 3: In Vivo Analgesic Activity
| Compound | Dose (mg/kg) | Peak Effect (Latency, s) | Time to Peak Effect (min) |
| Bupivacaine | 2 | ~4.5 | 30 |
| 1-Azaspiro[3.3]heptane Analogue (66) | 2 | ~3.0 | 15-30 |
| Vehicle | - | ~1.5 | - |
| Data interpreted from graphical representations in Kirichok et al., 2023.[1][3] |
The 1-azaspiro[3.3]heptane analogue of bupivacaine demonstrated a significant analgesic activity compared to the vehicle, confirming that the scaffold can effectively mimic the piperidine ring in a biologically active compound.[2][3] Although the peak effect was less pronounced than that of bupivacaine at the same dose, this in vivo proof-of-concept is a critical validation of the bioisosteric replacement.[3]
Visualizing the Science
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway to 1-azaspiro[3.3]heptane.
Caption: Experimental workflow for bioisostere validation.
Caption: Mechanism of action for bupivacaine analogues.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is relevant for early drug discovery screening.
-
Stock Solution Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate.
-
Incubation: Phosphate-buffered saline (PBS, pH 7.4) is added to the wells. The plate is then shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow for dissolution.
-
Separation: Undissolved precipitate is removed by filtration using a solubility filter plate or by centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.
logD (Distribution Coefficient) Assay
This assay measures the lipophilicity of a compound at a specific pH, reflecting its distribution between an organic and an aqueous phase.
-
Phase Preparation: n-octanol and PBS (pH 7.4) are mutually saturated by mixing and separating them prior to the experiment.
-
Compound Addition: A small volume of a concentrated DMSO stock solution of the test compound is added to a mixture of the pre-saturated n-octanol and PBS.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Analysis: Aliquots are taken from both the n-octanol and the aqueous phase. The concentration of the compound in each phase is quantified by LC-MS.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Tail Flick Test for Analgesia
This in vivo test measures the pain response in animals to assess the efficacy of analgesic compounds.
-
Animal Acclimation: Mice are acclimated to the testing environment and handling procedures to minimize stress.
-
Compound Administration: The test compound (e.g., bupivacaine or its analogue) or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Testing Procedure: At predetermined time points after administration, a focused beam of heat from a high-intensity light is applied to the ventral surface of the mouse's tail.
-
Latency Measurement: The time taken for the mouse to withdraw (or "flick") its tail from the heat source is recorded as the tail flick latency. A cut-off time (e.g., 10-18 seconds) is used to prevent tissue damage.
-
Data Analysis: The latency to tail flick is a measure of the pain threshold. An increase in latency compared to the vehicle-treated group indicates an antinociceptive (analgesic) effect. The data is often plotted as latency versus time to observe the onset, peak, and duration of the drug's effect.
Conclusion
The validation of 1-azaspiro[3.3]heptane demonstrates its significant potential as a piperidine bioisostere. It offers a distinct advantage over the more established 2-azaspiro[3.3]heptane by providing improved metabolic stability while maintaining a favorable reduction in lipophilicity compared to piperidine. The successful incorporation of this scaffold into a known bioactive molecule, with retention of in vivo activity, confirms its utility for drug design. For researchers and drug development professionals, 1-azaspiro[3.3]heptane represents a valuable new tool to overcome common challenges in medicinal chemistry, offering a pathway to novel drug candidates with improved developability profiles.
References
A Comparative Guide to the Structure-Activity Relationship of Diazaspiro[3.3]heptane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent rigidity and three-dimensional character offer significant advantages over more traditional, flexible ring systems like piperazine. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diazaspiro[3.3]heptane-containing compounds, with a focus on their activity as sigma-2 (σ2) receptor ligands. The data presented herein is intended to inform the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Performance Comparison: Diazaspiro[3.3]heptane Derivatives as Sigma-2 Receptor Ligands
The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for the development of therapeutics for neurodegenerative diseases and cancer. The following table summarizes the binding affinities of a series of 2,6-diazaspiro[3.3]heptane derivatives at both σ1 and σ2 receptors, highlighting the impact of various substitutions on potency and selectivity. The data is extracted from a study by Al-Sharif et al. (2022).
| Compound ID | R Group | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
| 1 | H | 1.8 ± 0.3 | 150 ± 10 | 83.3 |
| 2a | 4-Fluorophenyl | 150 ± 20 | 250 ± 30 | 1.7 |
| 2b | 4-Chlorophenyl | 120 ± 15 | 200 ± 25 | 1.7 |
| 2c | 4-Bromophenyl | 110 ± 12 | 180 ± 20 | 1.6 |
| 2d | 4-Iodophenyl | 130 ± 18 | 220 ± 28 | 1.7 |
| 2e | 4-Methylphenyl | 180 ± 22 | 300 ± 35 | 1.7 |
| 2f | 4-Methoxyphenyl | 200 ± 25 | 350 ± 40 | 1.8 |
| 2g | 2-Fluorophenyl | 250 ± 30 | 400 ± 45 | 1.6 |
| 2h | 3-Fluorophenyl | 190 ± 23 | 320 ± 38 | 1.7 |
| 2i | 2,4-Difluorophenyl | 300 ± 35 | 500 ± 55 | 1.7 |
| 2j | 3,4-Dichlorophenyl | 160 ± 19 | 280 ± 32 | 1.8 |
Key SAR Observations:
-
Unsubstituted Core: The parent compound with an unsubstituted phenyl group (1 ) displays the highest affinity for the σ2 receptor and the best selectivity over the σ1 receptor in this series.
-
Aryl Substitutions: The introduction of various substituents on the phenyl ring generally leads to a significant decrease in σ2 receptor affinity. This suggests that the electronic and steric properties of the phenyl ring are critical for optimal binding.
-
Positional Isomers: Comparison between different positional isomers of the fluoro-substituted compounds (2a , 2g , 2h ) indicates that substitution at the 4-position of the phenyl ring is slightly more favorable than at the 2- or 3-positions, although all substituted analogs show reduced affinity compared to the parent compound.
-
Multiple Substitutions: The presence of multiple substituents on the phenyl ring, as seen in the difluoro (2i ) and dichloro (2j ) analogs, further decreases the binding affinity for the σ2 receptor.
Experimental Protocols
Competitive Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines the methodology used to determine the binding affinities (Ki) of the diazaspiro[3.3]heptane derivatives for the σ1 and σ2 receptors.
Materials:
-
Radioligand for σ1: [³H]-(+)-pentazocine
-
Radioligand for σ2: [¹²⁵I]RHM-4
-
Membrane Preparations: Guinea pig brain homogenates (for σ1) and rat liver homogenates (for σ2).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Reagent: Haloperidol (10 µM).
-
Test Compounds: Diazaspiro[3.3]heptane derivatives at varying concentrations.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Tissues (guinea pig brain or rat liver) are homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following components are added in order:
-
Assay buffer.
-
Test compound at various concentrations (typically ranging from 0.1 nM to 10 µM).
-
Radioligand ([³H]-(+)-pentazocine for σ1 or [¹²⁵I]RHM-4 for σ2) at a fixed concentration near its Kd value.
-
Membrane homogenate (typically 100-200 µg of protein).
-
-
Determination of Non-specific Binding: A parallel set of wells is prepared containing the assay components plus a high concentration of haloperidol (10 µM) to saturate all specific binding sites.
-
Incubation: The plates are incubated at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each test compound concentration. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Sigma-2 Receptor (TMEM97) Signaling
The sigma-2 receptor (TMEM97) is an intracellular protein primarily located in the endoplasmic reticulum. It plays a crucial role in regulating cellular signaling pathways, including calcium homeostasis and cell proliferation. Ligand binding to the σ2 receptor can modulate the activity of various downstream effectors.
Caption: Sigma-2 Receptor Signaling Pathway.
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for conducting structure-activity relationship studies of novel compounds.
Caption: General Workflow for SAR Studies.
The Ascendance of Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[3.3]heptane and its Congeners in Drug Discovery
The landscape of medicinal chemistry is undergoing a significant topological shift, moving away from planar, aromatic structures towards more three-dimensional and rigid molecular frameworks. This evolution is driven by the pursuit of drug candidates with enhanced physicochemical properties, improved target selectivity, and superior pharmacokinetic profiles. At the forefront of this movement are spirocyclic scaffolds, particularly diazaspiro[3.3]heptane and its derivatives. These strained ring systems offer a unique combination of rigidity, novel vector orientations for substituents, and favorable properties that make them attractive bioisosteres for traditional saturated heterocycles like piperazine and piperidine.
This guide provides a comprehensive comparative analysis of the 3D shape and vector space of 2,6-diazaspiro[3.3]heptane and other key scaffolds. We present a compilation of experimental and computational data to offer an objective comparison of their performance, supported by detailed experimental methodologies for key assays.
Physicochemical and 3D Shape Properties: A Tabular Comparison
The decision to employ a particular scaffold in a drug design campaign is heavily influenced by its impact on the molecule's overall properties. Strained spirocycles, such as diazaspiro[3.3]heptanes, have been shown to improve metabolic stability, increase aqueous solubility, and decrease lipophilicity.[1] Their high degree of sp³ hybridization is a desirable trait for enhancing drug-likeness.[1]
Below is a summary of key physicochemical and 3D shape descriptors for 2,6-diazaspiro[3.3]heptane and a selection of commonly used scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Fraction of sp³ Carbons (Fsp³) |
| 2,6-Diazaspiro[3.3]heptane | 98.15[2] | -1.0[2] | 24.1[2] | 1.00 | |
| Piperazine | 86.14 | -1.1 | 24.1 | 1.00 | |
| Piperidine | 85.15 | 0.8 | 12.0 | 1.00 | |
| Morpholine | 87.12 | -0.9 | 21.3 | 1.00 | |
| 1-Azaspiro[3.3]heptane | 97.16 | 0.7 | 12.0 | 1.00 | |
| 2-Azaspiro[3.3]heptane | 97.16[3] | 0.7 | 12.0 | 1.00 | |
| 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) | 100.12 | -1.2 | 33.3 | 1.00 |
Note: cLogP and Polar Surface Area values are computationally derived and sourced from PubChem where available. Fsp³ is 1.00 for all these saturated scaffolds.
A key advantage of spirocyclic scaffolds is their ability to project substituents into novel regions of chemical space due to their rigid, three-dimensional arrangement. This can lead to improved potency and selectivity by reducing the entropic penalty of binding to a biological target. For instance, the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring, offering a different spatial trajectory for appended functional groups.[4]
A comparative analysis of 1-azaspiro[3.3]heptane and piperidine derivatives highlighted differences in their experimental lipophilicity (LogD) and basicity (pKa), which are critical parameters in drug development.
| Compound | clogP | Experimental LogD (pH 7.4) | Experimental pKa | Experimental Solubility (μM) |
| N-Butylpiperidine | 2.5 | 1.3 | 11.2 | 136 |
| 2-Butyl-2-azaspiro[3.3]heptane | 2.5 | 1.5 | 10.7 | 12 |
| 1-Butyl-1-azaspiro[3.3]heptane | 2.5 | 1.6 | 11.0 | 13 |
Data adapted from Mykhailiuk et al. (2023).[5]
This data indicates that while having similar calculated lipophilicity, the azaspiro[3.3]heptane derivatives exhibit slightly higher experimental LogD values and different basicities compared to the piperidine analog. Notably, their aqueous solubility is significantly lower in this specific comparison.[5] In other contexts, introducing a 2,6-diazaspiro[3.3]heptane core has been shown to lower the measured logD7.4 of molecules by as much as -1.0 relative to the corresponding piperazine-containing molecule.[6]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of molecular scaffolds. Below are methodologies for key experiments cited in the evaluation of diazaspiro[3.3]heptane and its analogs.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
The shake-flask method is a classical and widely accepted technique for the experimental determination of the partition coefficient (LogP) and distribution coefficient (LogD).[7][8]
Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The concentrations of the compound in each phase are then measured to determine the partition or distribution coefficient.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and vice-versa by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )
-
LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer at a specific pH] )
-
Determination of pKa by UV-Metric Titration
The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target engagement. UV-metric titration is a high-throughput method for its determination.[8]
Principle: The UV-Vis absorbance spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH. By monitoring these changes across a range of pH values, the pKa can be determined.
Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement: In a 96-well UV-transparent microplate, add a small aliquot of the compound stock solution to each well containing the different pH buffers.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation.
In Vitro Receptor Binding Assay
To assess the biological activity of compounds containing different scaffolds, receptor binding assays are employed. The following is a general protocol for a competitive radioligand binding assay, often used to determine the affinity of test compounds for a specific target, such as the σ2 receptor.[9]
Principle: The ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Protocol:
-
Tissue Preparation: Prepare a homogenate of a tissue source rich in the target receptor (e.g., guinea pig brain for σ receptors).[9]
-
Assay Buffer: Prepare an appropriate buffer for the binding assay.
-
Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of the radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound.[9]
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a typical workflow for the evaluation of a novel scaffold as a bioisostere and the synthesis of diazaspiro[3.3]heptane-based ligands.
Caption: A generalized experimental workflow for the evaluation of novel scaffolds in drug discovery.
Caption: Synthetic pathway for σ2 receptor ligands utilizing a diazaspiro[3.3]heptane core.[9]
Conclusion
The strategic incorporation of diazaspiro[3.3]heptane and related spirocyclic scaffolds represents a significant advancement in the quest for drug candidates with superior properties. Their inherent rigidity and unique three-dimensional geometries provide a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic compounds and explore new, promising areas of chemical space. The comparative data and experimental protocols presented in this guide are intended to aid researchers in making informed decisions regarding the selection and application of these valuable molecular building blocks, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI [mdpi.com]
Navigating Metabolic Stability: A Comparative Guide to Drugs Containing the Diazaspiro[3.3]heptane Moiety
For researchers, scientists, and drug development professionals, optimizing metabolic stability is a critical hurdle in the journey from a promising compound to a viable therapeutic. The strategic incorporation of novel scaffolds is a key approach to enhancing drug-like properties. This guide provides an objective evaluation of the metabolic stability of drugs featuring the diazaspiro[3.3]heptane moiety, comparing its performance with established alternatives and supported by experimental data.
The diazaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for commonly used motifs like piperazine, offering a rigid three-dimensional structure that can favorably influence physicochemical and pharmacokinetic properties. This rigidity is hypothesized to reduce recognition by metabolic enzymes, thereby enhancing metabolic stability. This guide delves into the available data to assess this claim.
Comparative Metabolic Stability Data
The following table summarizes key in vitro metabolic stability parameters for compounds containing azaspiro[3.3]heptane moieties, close structural analogs to diazaspiro[3.3]heptanes, and their comparison with traditional piperidine-containing counterparts. While extensive quantitative data for diazaspiro[3.3]heptane-containing drugs is not widely available in the public domain, the data on azaspiro[3.3]heptanes provide valuable insights into the potential advantages of this spirocyclic core.
| Compound/Moiety | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Piperidine Analog (57) | Human Liver Microsomes | - | 14 | [1] |
| 2-Azaspiro[3.3]heptane Analog (58) | Human Liver Microsomes | 31 | 53 | [1] |
| 1-Azaspiro[3.3]heptane Analog (59) | Human Liver Microsomes | 52 | 32 | [1] |
Note: The data presented are for specific model compounds and may not be representative of all drugs containing these moieties. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data suggests that while the 2-azaspiro[3.3]heptane analog (58) exhibited lower metabolic stability compared to the piperidine analog (57), the 1-azaspiro[3.3]heptane analog (59) showed a significantly longer half-life and lower intrinsic clearance, indicating improved metabolic stability.[1] This highlights that the specific arrangement of heteroatoms within the spirocyclic scaffold is crucial in determining its metabolic fate. General statements suggest that diazaspiroalkanes are designed to improve metabolic stability over piperazines, though specific quantitative comparisons are limited in publicly available literature.[2]
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability studies, standardized experimental protocols are essential. The following are detailed methodologies for commonly cited in vitro assays.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound primarily by phase I enzymes, such as cytochrome P450s, present in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome and test compound mixture. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a quench solution (e.g., cold acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and active transport systems.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare a suspension of hepatocytes in incubation medium.
-
Prepare a working solution of the test compound in the incubation medium.
-
Pre-incubate the hepatocyte suspension at 37°C.
-
Initiate the metabolic reaction by adding the test compound working solution to the hepatocyte suspension.
-
Incubate the mixture at 37°C with gentle shaking in a controlled CO2 environment.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Terminate the reaction by adding the aliquot to a quench solution (e.g., cold acetonitrile with an internal standard).
-
Lyse the cells and centrifuge to pellet cellular debris.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the rate of disappearance to determine the half-life (t½) and intrinsic clearance (CLint).
Visualizing Metabolic Assessment
To better understand the workflow and concepts involved in evaluating metabolic stability, the following diagrams are provided.
Experimental workflow for in vitro metabolic stability assays.
References
Assessing the Impact of the Diazaspiro[3.3]heptane Scaffold on Target Binding Affinity and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The "escape from flatland" in medicinal chemistry has led to a surge in the exploration of three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates. Among these, the diazaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for common saturated heterocycles like piperazine and piperidine. Its rigid, spirocyclic nature offers a unique conformational constraint that can profoundly influence a molecule's interaction with its biological target. This guide provides a comparative analysis of the diazaspiro[3.3]heptane scaffold against its non-spirocyclic counterparts, supported by experimental data, to assess its impact on target binding affinity and selectivity.
Physicochemical Properties: A Foundation for Improved Druglikeness
The incorporation of a diazaspiro[3.3]heptane scaffold generally imparts favorable physicochemical properties compared to more flexible or aromatic precursors. The increased fraction of sp³-hybridized carbons (Fsp³) is a key attribute, which often correlates with enhanced aqueous solubility and metabolic stability. The rigid structure also provides predictable vectors for substituent placement, allowing for fine-tuning of properties like lipophilicity (LogP) and polar surface area (PSA).
Comparative Analysis of Target Binding Affinity and Selectivity
The true measure of a scaffold's utility lies in its influence on biological activity. The following sections present quantitative data from studies on two distinct and therapeutically relevant targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and the Sigma-2 (σ2) receptor.
Case Study 1: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 is a key enzyme in DNA repair, and its inhibitors are a validated class of anti-cancer agents. The FDA-approved drug Olaparib features a piperazine ring. A study investigating the replacement of this piperazine with a diazaspiro[3.3]heptane moiety in the Olaparib framework yielded significant insights into the scaffold's impact on target engagement.
Table 1: Comparison of PARP-1 Inhibition by Olaparib Analogs
| Compound | Scaffold | PARP-1 IC50 (nM) |
| Olaparib | Piperazine | 1.9 |
| Analog 10e | Diazaspiro[3.3]heptane | 12.6 ± 1.1 |
While the diazaspiro[3.3]heptane-containing analog 10e exhibited a modest decrease in potency compared to Olaparib, this substitution led to a significant improvement in selectivity for PARP-1 over other members of the PARP family.[1] This highlights a key advantage of the scaffold: the potential to trade a slight reduction in on-target potency for a significant gain in selectivity, which can translate to a better safety profile.
Case Study 2: σ2 Receptor Ligands
The σ2 receptor is a transmembrane protein implicated in various neurological and oncological processes. A study exploring bioisosteric replacement of a piperazine core in a series of σ2 receptor ligands with diazaspiroalkanes provided further evidence of the scaffold's influence on binding affinity.
Table 2: Comparison of Binding Affinities for σ1 and σ2 Receptors
| Compound | Scaffold | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| Lead Compound | Piperazine | 13.0 ± 1.5 | 1.8 ± 0.3 | 7.2 |
| Analog 2a | 2,6-Diazaspiro[3.3]heptane | >10,000 | 1,230 ± 150 | - |
| Analog 2b | 2,7-Diazaspiro[3.3]heptane | 3,450 ± 450 | 450 ± 60 | 7.7 |
In this series, replacement of the piperazine with a 2,6-diazaspiro[3.3]heptane (2a ) led to a significant loss in affinity for the σ2 receptor. However, the isomeric 2,7-diazaspiro[3.3]heptane (2b ) retained reasonable affinity and selectivity.[2] This underscores the importance of the substitution pattern on the diazaspiro[3.3]heptane core and how subtle changes in the exit vectors of the substituents can dramatically alter target engagement.
Experimental Protocols
The following are detailed methodologies for the key binding assays cited in this guide.
PARP-1 Competitive Inhibitor Fluorescence Polarization Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe (containing Olaparib) from the PARP-1 enzyme.
-
Reagent Preparation :
-
Thaw purified PARP-1 enzyme and the Olaparib-containing fluorescent-labeled probe (PARPi-FL) on ice.
-
Prepare 1x PARPtrap™ Assay Buffer by diluting the 5x stock with distilled water.
-
Dilute PARP-1 enzyme in 1x assay buffer to the desired concentration (e.g., 2.43 ng/µl).
-
Prepare a series of dilutions of the test compound and a control inhibitor (e.g., unlabeled Olaparib) in 1x assay buffer.
-
Dilute the PARPi-FL probe in 1x assay buffer to the desired concentration (e.g., 6 nM).
-
-
Assay Procedure :
-
Add 20 µl of the diluted PARP-1 enzyme solution to each well of a 96-well plate.
-
Add 5 µl of the test compound dilutions or control inhibitor to the respective wells.
-
Add 25 µl of the diluted PARPi-FL probe to all wells except for the "Blank" wells.
-
Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization (FP) using a microplate reader (λex = 485/20 nm; λem = 528/20 nm).
-
Subtract the "Blank" value from all other readings.
-
The decrease in FP is proportional to the displacement of the fluorescent probe by the test compound.
-
Calculate the IC50 value by plotting the FP values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
σ2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the σ2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation :
-
Prepare membrane homogenates from a cell line or tissue expressing the σ2 receptor (e.g., rat liver).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Lowry assay).
-
-
Assay Procedure :
-
In a 96-well plate, combine the membrane preparation (30-60 µg of protein), the radioligand ([³H]1,3-di-o-tolylguanidine, [³H]DTG, at a concentration near its Kd, e.g., 5 nM), and a masking agent for the σ1 receptor ((+)-pentazocine, 100 nM).
-
Add varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM DTG).
-
Incubate the plate at room temperature for 120 minutes.
-
-
Data Acquisition and Analysis :
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound using the Cheng-Prusoff equation.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Conclusion
The diazaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Its rigid, three-dimensional structure can enforce a bioactive conformation that enhances binding affinity and, perhaps more importantly, improves selectivity for the desired target. The presented case studies on PARP-1 and the σ2 receptor demonstrate that while the introduction of this scaffold may sometimes lead to a slight decrease in potency, the potential gains in selectivity and overall druglikeness can be substantial. As with any scaffold, the specific substitution pattern and the context of the target protein are critical determinants of its ultimate impact. The data and experimental frameworks provided in this guide offer a foundation for researchers to rationally incorporate the diazaspiro[3.3]heptane motif into their drug discovery programs and assess its effect on target engagement.
References
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[5] |
| Hand Protection | Wear chemical-impermeable gloves that have been inspected prior to use.[6][7] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[6] |
| Body Protection | Wear protective clothing.[1][6] Fire/flame resistant and impervious clothing is recommended.[6] |
| Respiratory Protection | If ventilation is inadequate, wear a suitable respirator. A surgical N-95 respirator is recommended for both respiratory and splash protection.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably in a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Locate the nearest eyewash station and safety shower.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE.[6][7] Prevent further leakage or spillage if it is safe to do so.[6] Absorb with inert material and place into a suitable disposal container.[1] |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride | C10H19ClN2O2 | CID 53485195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gerpac.eu [gerpac.eu]
- 9. combi-blocks.com [combi-blocks.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(Structure of a representative D3 antagonist with the 1,6-diazaspiro[3.3]heptane core)
(Structure of another representative D3 antagonist with a modified substitution on the 1,6-diazaspiro[3.3]heptane core)
(Structure of a third representative D3 antagonist with a different aryl group)